molecular formula C20H28O3 B602782 15,18-Dihydroxyabieta-8,11,13-trien-7-one CAS No. 213329-45-4

15,18-Dihydroxyabieta-8,11,13-trien-7-one

Cat. No.: B602782
CAS No.: 213329-45-4
M. Wt: 316.4 g/mol
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Description

(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one is a natural product found in Abies spectabilis, Larix kaempferi, and Pinus yunnanensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAMQWAMMWRLBC-YSIASYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Sources of 15,18-Dihydroxyabieta-8,11,13-trien-7-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and structural elucidation of the abietane diterpenoid, 15,18-dihydroxyabieta-8,11,13-trien-7-one. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a naturally occurring abietane diterpenoid that has garnered interest within the scientific community. As a member of the extensive family of diterpenoids, this compound is primarily found within the plant kingdom, particularly in the coniferous genus Pinus. This guide synthesizes the current knowledge on its natural origins and provides a framework for its extraction and identification.

Natural Sources

The primary documented natural sources of this compound are species within the Pinaceae family. While the compound is generally associated with the Pinus genus, specific species have been identified as confirmed sources.

Plant SpeciesFamilyPlant PartReference
Pinus banksiana Lamb.PinaceaeBuds[1]
Larix kaempferiPinaceaeCones[2]
Pinus massonianaPinaceaeRoot Bark[3]

Pinus banksiana, commonly known as Jack Pine, and Larix kaempferi, the Japanese Larch, are notable for containing this specific diterpenoid.[2] Research has also indicated its presence in the root bark of Pinus massoniana (Masson's Pine).[3] The isolation of a structurally similar compound, 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, from the buds of Pinus banksiana further underscores the prevalence of related abietane diterpenoids within this genus.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported for the isolation of abietane diterpenoids from Pinus species.

Extraction
  • Sample Preparation: The plant material (e.g., buds, cones, or bark) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity. A common approach involves an initial extraction with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents, followed by extraction with a more polar solvent such as ethyl acetate or methanol, where diterpenoids are more soluble. Maceration, Soxhlet extraction, or ultrasonic-assisted extraction are commonly employed techniques.

Chromatographic Separation
  • Initial Fractionation: The crude extract is often subjected to preliminary fractionation using column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the extract into fractions of varying polarities.

  • Fine Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) analysis, are then subjected to further purification. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, or the use of more advanced techniques like Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of this compound from a natural source.

Isolation_Workflow cluster_collection Material Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_identification Structural Identification Plant_Material Plant Material (e.g., Pinus banksiana buds) Drying Air Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Fractions Silica_Gel_CC->Fractions HPLC HPLC / MPLC Fractions->HPLC Pure_Compound Pure Compound: 15,18-Dihydroxyabieta- 8,11,13-trien-7-one HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

General workflow for the isolation and identification of the target compound.

Signaling Pathways and Biological Activities

While this guide focuses on the natural sources and isolation of this compound, it is worth noting that abietane diterpenoids as a class exhibit a wide range of biological activities. Research into the specific bioactivities and potential signaling pathway interactions of this particular compound is an ongoing area of investigation.

The following diagram represents a hypothetical signaling pathway that could be investigated for abietane diterpenoids based on their known anti-inflammatory and cytotoxic properties.

Signaling_Pathway Compound 15,18-Dihydroxyabieta- 8,11,13-trien-7-one Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Compound->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Signal Transduction Upstream_Signal Upstream Signal Upstream_Signal->Target_Protein Activation Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammation) Downstream_Effector->Biological_Response

Hypothetical signaling pathway for bioactivity investigation.

Conclusion

This compound is a valuable natural product with confirmed sources in several species of the Pinaceae family. The methodologies outlined in this guide provide a solid foundation for its isolation and characterization, paving the way for further research into its potential therapeutic applications. The continued exploration of the rich chemical diversity of the Pinus genus is likely to yield further insights into the distribution and biological significance of this and related abietane diterpenoids.

References

A Technical Guide to the Isolation of 15,18-Dihydroxyabieta-8,11,13-trien-7-one from Pinus banksiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the isolation of the abietane diterpenoid, 15,18-dihydroxyabieta-8,11,13-trien-7-one, from the buds of the Jack Pine, Pinus banksiana. While the isolation of this specific compound from P. banksiana is not extensively documented, this guide is based on established protocols for the successful isolation of structurally similar diterpenoids from the same plant source. Abietane diterpenoids are a class of natural products with a wide range of biological activities, including anti-inflammatory and anti-cancer properties, making them of significant interest to the pharmaceutical industry.[1][2][3]

Physicochemical and Spectroscopic Data

The successful isolation and characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₃[4]
Molecular Weight316.4 g/mol [4]
CAS Number213329-45-4[5]
AppearanceExpected to be a white or off-white powder-
Purity>95% (as per typical standards for isolated natural products)[6]
Isolation YieldDependent on extraction and purification efficiency-

Table 2: Spectroscopic Data for Characterization of this compound

TechniqueKey Data Points (Expected)
¹H NMR Signals corresponding to aromatic protons, methyl groups, hydroxyl protons, and the aliphatic backbone.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, carbons bearing hydroxyl groups, and aliphatic carbons. A similar compound, 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, shows characteristic shifts that can be used for comparison.[7]
Mass Spec (MS) A molecular ion peak [M]⁺ or adducts (e.g., [M+H]⁺, [M+Na]⁺) consistent with the molecular formula C₂₀H₂₈O₃.
Infrared (IR) Absorption bands indicating the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group (likely a ketone), and aromatic (C=C) bonds.

Experimental Protocols

The following protocols are adapted from methodologies successfully employed for the isolation of diterpenoids from Pinus banksiana buds.

Plant Material Collection and Preparation
  • Collection: Buds of Pinus banksiana Lamb. should be collected in a sustainable manner. For optimal yield of secondary metabolites, collection is often timed with seasonal growth, such as in early spring.

  • Preparation: The collected buds should be air-dried in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. Once dried, the plant material should be ground into a coarse powder to increase the surface area for extraction.

Extraction of Crude Diterpenoids
  • Solvent Maceration: The powdered plant material is to be macerated in a suitable organic solvent. A common and effective solvent for diterpenoids is a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH, 1:1 v/v). The maceration should be carried out at room temperature for a sufficient duration (e.g., 72 hours), with occasional agitation to ensure thorough extraction.

  • Filtration and Concentration: The resulting mixture is then filtered to remove solid plant debris. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate the target compound from the complex crude extract.

  • Step 1: Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on silica gel. The column is eluted with a stepwise gradient of solvents with increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (EtOAc). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Step 2: Column Chromatography (CC): Fractions from VLC showing the presence of compounds with the expected polarity for diterpenoids are pooled and further purified by conventional column chromatography over silica gel. A finer gradient of n-hexane and ethyl acetate is used for elution.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, fractions containing the target compound are subjected to preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

experimental_workflow plant_material Pinus banksiana Buds grinding Drying and Grinding plant_material->grinding extraction Solvent Extraction (CH₂Cl₂:MeOH) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel, Hexane/EtOAc) crude_extract->vlc cc Column Chromatography (Silica Gel, Hexane/EtOAc) vlc->cc prep_hplc Preparative HPLC (C18, MeOH/H₂O) cc->prep_hplc pure_compound Pure 15,18-Dihydroxyabieta- 8,11,13-trien-7-one prep_hplc->pure_compound characterization Structural Elucidation (NMR, MS, IR) pure_compound->characterization

Caption: A flowchart of the experimental workflow for the isolation and characterization of the target compound.

Proposed Biological Signaling Pathway

Abietane diterpenoids have been reported to exhibit anti-inflammatory and pro-apoptotic activities. The diagram below illustrates a plausible signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response. This is a hypothetical pathway based on the known activities of similar compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway compound 15,18-Dihydroxyabieta- 8,11,13-trien-7-one compound->nfkb_pathway Inhibits nfkb NF-κB nfkb_pathway->nfkb Activates nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binds to pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->pro_inflammatory Transcription

Caption: A proposed anti-inflammatory signaling pathway modulated by the target diterpenoid.

This technical guide provides a robust framework for the isolation and preliminary biological investigation of this compound from Pinus banksiana. The successful application of these methods will contribute to the growing body of knowledge on abietane diterpenoids and their potential as therapeutic agents.

References

An In-depth Technical Guide on 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and spectroscopic characterization of the natural product 15,18-Dihydroxyabieta-8,11,13-trien-7-one. The information presented is collated from primary scientific literature to ensure accuracy and detail for research and development purposes.

Chemical Structure and Properties

This compound is an abietane-type diterpenoid. The core structure consists of a tricyclic abietane skeleton featuring an aromatic C ring. Key functional groups include a ketone at position C-7, and two hydroxyl groups at C-15 and C-18.

Chemical Structure:

Caption: Chemical structure of this compound.

PropertyValue
Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.44 g/mol
CAS Number 213329-45-4
Appearance Colorless needles

Experimental Protocols

The following protocols are based on the first reported isolation of this compound from the cones of Larix kaempferi.[1]

Isolation and Purification

A detailed workflow for the isolation and purification of the target compound is outlined below.

G start Fresh Cones of Larix kaempferi extraction Extraction with CHCl3 at room temperature start->extraction concentrate Concentration of the extract extraction->concentrate partition Partition between hexane and 90% MeOH concentrate->partition hexane_phase Hexane Phase (discarded) partition->hexane_phase upper layer methanol_phase 90% MeOH Phase partition->methanol_phase lower layer evaporation Evaporation of MeOH methanol_phase->evaporation silica_gel Silica Gel Column Chromatography (Hexane-EtOAc gradient) evaporation->silica_gel fractions Collection of Fractions silica_gel->fractions fraction_x Elution with Hexane-EtOAc (7:3) fractions->fraction_x hplc Preparative HPLC (ODS, 80% MeOH) fraction_x->hplc compound This compound (Colorless needles) hplc->compound

Caption: Experimental workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: Fresh cones of Larix kaempferi were extracted with chloroform (CHCl₃) at room temperature.[1]

  • Concentration: The resulting chloroform extract was concentrated under reduced pressure to yield a residue.[1]

  • Solvent Partitioning: The residue was partitioned between n-hexane and 90% aqueous methanol (MeOH). The lower methanol layer was collected.[1]

  • Evaporation: The methanol was evaporated from the collected layer to yield a dried residue.[1]

  • Silica Gel Chromatography: The residue was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane-ethyl acetate (EtOAc).[1]

  • Fraction Collection: The fraction eluted with n-hexane-EtOAc (7:3) was collected.[1]

  • Preparative HPLC: The collected fraction was further purified by preparative High-Performance Liquid Chromatography (HPLC) on an octadecylsilanized (ODS) silica gel column using 80% MeOH as the mobile phase to afford pure this compound as colorless needles.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key data are summarized in the tables below.[1]

General Spectroscopic Information
TechniqueData
UV (MeOH) λmax (log ε) 212 (4.23), 256 (3.98), 302 (3.42) nm
IR (film) νmax 3400 (OH), 1670 (C=O), 1610, 1500 cm⁻¹
High-Resolution EIMS m/z 316.2040 [M]⁺ (Calcd. for C₂₀H₂₈O₃, 316.2038)
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.68m
2.70m
1.75m
1.90m
1.52m
1.78m
2.10dd12.5, 2.4
2.80dd18.3, 2.4
2.92d18.3
117.38d8.3
127.42d8.3
147.88s
161.58s
171.58s
18a3.42d11.2
18b3.65d11.2
191.00s
201.35s
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)
137.8
219.0
335.8
437.9
549.5
636.2
7199.1
8132.8
9148.2
1041.2
11124.0
12124.5
13146.5
14120.0
1572.5
1631.8
1731.8
1868.2
1919.5
2023.8

Biological Activity

The seminal paper reporting the isolation and structural elucidation of this compound did not include any studies on its biological activity.[1] Therefore, at present, there is no published quantitative data regarding its efficacy in any biological assays, nor are there any described signaling pathways associated with this compound. Further research is required to determine the pharmacological potential of this natural product.

References

Spectroscopic and Methodological Profile of 15,18-Dihydroxyabieta-8,11,13-trien-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the abietane diterpenoid, 15,18-Dihydroxyabieta-8,11,13-trien-7-one (CAS No. 213329-45-4). While a complete set of spectroscopic data from a single primary source is not publicly available, this document compiles the existing data and presents a representative experimental protocol for the isolation and characterization of similar compounds from a natural source. This information is intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction to this compound

This compound is an abietane diterpenoid, a class of organic compounds widely distributed in the plant kingdom, particularly in the resin of coniferous trees.[1] These compounds are known for their diverse biological activities. The structure of this compound features the characteristic tricyclic abietane skeleton, functionalized with hydroxyl groups at positions C-15 and C-18, and a ketone at C-7, which are expected to influence its chemical and biological properties.

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for this compound. It is important to note that this data is sourced from spectral databases, and the original experimental conditions are not fully detailed.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
Data TypeDescriptionSource
¹³C NMR A spectrum is available, indicating the carbon skeleton of the molecule.[SpectraBase][2]
MS (GC) Mass spectrometry data obtained via gas chromatography is available, providing information on the compound's molecular weight and fragmentation pattern.[SpectraBase][2]

A comprehensive analysis including ¹H NMR, detailed 2D NMR, IR, and UV-Vis data from a primary scientific publication is not available at this time.

Representative Experimental Protocols

The following experimental protocols are adapted from the study by Georges et al. (2012) on the isolation of diterpenoids from the buds of Pinus banksiana.[3][4] This study details the isolation of structurally related abietane diterpenoids and provides a relevant and detailed methodological framework for the isolation and characterization of this compound.

General Instrumentation
  • NMR Spectra: Recorded on a Bruker Avance 300 spectrometer (300 MHz for ¹H and 75 MHz for ¹³C). Chemical shifts (δ) are reported in ppm relative to the residual solvent signals.

  • Mass Spectrometry (MS): High-resolution mass spectra can be obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

  • Chromatography: Silica gel (60 Å, 40-63 µm) for column chromatography and pre-coated silica gel 60 F254 plates for thin-layer chromatography (TLC).

Extraction and Isolation Workflow
  • Plant Material Collection and Extraction:

    • The plant material (e.g., buds, heartwood, or bark of a Pinus species) is air-dried and ground to a fine powder.

    • The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH), to separate compounds based on their solubility.

  • Chromatographic Separation:

    • The crude extracts are fractionated using open column chromatography on silica gel.

    • A solvent gradient system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to elute the compounds.

    • Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

    • Further purification of the fractions is achieved through repeated column chromatography or by using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Structure Elucidation
  • The structures of isolated compounds are determined using a combination of spectroscopic techniques:

    • 1D NMR: ¹H and ¹³C NMR spectra provide primary information about the proton and carbon environments in the molecule.

    • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish the connectivity of protons and carbons and to assign the complete structure.

    • Mass Spectrometry: Provides the molecular weight and elemental composition (from high-resolution MS) and fragmentation patterns that aid in structural confirmation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of abietane diterpenoids from a plant source.

experimental_workflow plant_material Plant Material (e.g., Pinus buds) extraction Sequential Extraction (Hexane, CH2Cl2, MeOH) plant_material->extraction crude_extracts Crude Extracts extraction->crude_extracts column_chromatography Silica Gel Column Chromatography crude_extracts->column_chromatography fractions Combined Fractions column_chromatography->fractions purification Further Purification (Prep. TLC or HPLC) fractions->purification pure_compound Isolated Pure Compound: This compound purification->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr 1D & 2D NMR structure_elucidation->nmr ms Mass Spectrometry (HR-MS) structure_elucidation->ms other_spec IR, UV-Vis structure_elucidation->other_spec

Caption: A generalized workflow for the isolation and spectroscopic identification of abietane diterpenoids.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound and provides a robust, representative experimental protocol for its isolation and characterization based on methods used for structurally analogous compounds. While a complete, published dataset for this specific molecule remains to be found, the information herein serves as a valuable resource for researchers in natural product chemistry, enabling further investigation into the properties and potential applications of this and related abietane diterpenoids. The provided workflow and methodologies offer a practical starting point for the chemical analysis of Pinus species and the discovery of novel bioactive compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the abietane diterpenoid, 15,18-dihydroxyabieta-8,11,13-trien-7-one. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and workflow visualizations to aid in the structural elucidation and analysis of this compound.

Core Data Presentation: ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, isolated from the buds of Pinus banksiana, are summarized below.[1][2] The assignments are based on detailed spectroscopic studies, including 1D and 2D NMR experiments.[1]

Table 1: ¹H NMR Spectral Data of this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
117.21d8.3
127.31dd8.3, 1.9
147.64d1.9
18a3.20d10.9
18b3.50d10.9
16, 171.57s
190.89s
201.29s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of this compound
PositionChemical Shift (δ) ppm
137.9
219.3
341.5
433.5
550.8
636.1
7199.5
8133.2
9146.8
1038.4
11124.5
12129.8
13139.2
14125.1
1572.5
1631.6
1731.6
1871.6
1921.4
2024.2

Solvent: CDCl₃

Experimental Protocols

The following provides a generalized yet detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for abietane diterpenoids like this compound, based on standard practices in natural product chemistry.

Sample Preparation
  • Isolation and Purification: The compound of interest, this compound, is first isolated from its natural source (e.g., buds of Pinus banksiana) using chromatographic techniques such as column chromatography and preparative thin-layer chromatography to ensure high purity.[1]

  • Solvent Selection: A high-purity deuterated solvent is chosen. Chloroform-d (CDCl₃) is a common choice for abietane diterpenoids as it provides good solubility and its residual solvent peaks do not typically interfere with the signals of interest.

  • Concentration: A solution is prepared by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

  • Sample Transfer: The resulting solution is filtered into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is utilized for data acquisition.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately -2 to 15 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum by removing ¹H-¹³C coupling.

  • Spectral Width: A range of 0 to 220 ppm is typically used to cover all possible carbon chemical shifts.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is employed.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

2D NMR Experiments: To aid in the unambiguous assignment of proton and carbon signals, a suite of 2D NMR experiments should be performed:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the stereochemistry of the molecule.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: The chemical shift axis is calibrated using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Mandatory Visualizations

The following diagrams illustrate the general workflow for the NMR analysis of a natural product and the logical relationship of 2D NMR experiments used for structural elucidation.

experimental_workflow Experimental Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (1H, 13C) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Spectral Interpretation & Structure Elucidation Referencing->Analysis logical_relationships Logical Relationships in 2D NMR for Structure Elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations Structure Final Structure H1_NMR 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC NOESY NOESY (Spatial Proximity) H1_NMR->NOESY C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure Stereochemistry

References

Mass Spectrometry Fragmentation of 15,18-Dihydroxyabieta-8,11,13-trien-7-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrometry fragmentation behavior of the abietane diterpenoid, 15,18-Dihydroxyabieta-8,11,13-trien-7-one. This compound, found in species of the Pinus genus, is of interest to researchers in natural product chemistry and drug discovery. Understanding its fragmentation pattern is crucial for its rapid identification in complex mixtures and for structural elucidation of related novel compounds.

While a public mass spectrum for this compound is noted in databases such as SpectraBase, the specific quantitative data is not readily accessible. Therefore, this guide presents a hypothesized fragmentation pathway based on established principles of abietane diterpenoid mass spectrometry, alongside a representative experimental protocol for its analysis.

Experimental Protocols

The following outlines a typical experimental protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, based on common methodologies for diterpenoid analysis. Due to the presence of hydroxyl groups, derivatization is often employed to increase volatility and improve chromatographic separation.

Sample Preparation and Derivatization:

  • Extraction: The compound is typically isolated from its natural source (e.g., plant material) using appropriate solvent extraction techniques, followed by chromatographic purification.

  • Derivatization: To a dried aliquot of the purified compound (approximately 100 µg), 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine are added. The mixture is heated at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: A standard GC system equipped with a capillary column is used.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized diterpenoid.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

    • Injection: A splitless injection of 1 µL of the derivatized sample is performed.

    • Inlet Temperature: The injector temperature is typically set to 250°C.

    • Oven Temperature Program: The oven temperature is programmed to start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min, with a final hold time to ensure elution of the compound.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is coupled to the GC.

    • Ionization Mode: Electron Ionization (EI) is used.

    • Ionization Energy: The standard electron energy of 70 eV is applied.

    • Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of approximately 40-600 amu.

    • Ion Source Temperature: The ion source temperature is maintained at around 230°C.

    • Transfer Line Temperature: The transfer line connecting the GC to the MS is kept at approximately 280°C.

Data Presentation: Hypothesized Fragmentation of the Di-TMS Derivative

The following table summarizes the expected major fragment ions for the di-trimethylsilyl (di-TMS) derivative of this compound. The molecular weight of the underivatized compound is 316.4 g/mol . The di-TMS derivative has a molecular weight of 460.7 g/mol .

Fragment Ion (m/z) Proposed Neutral Loss Proposed Structure/Origin of Fragment
460-Molecular ion [M]•+ of the di-TMS derivative.
445CH₃• (15)Loss of a methyl radical from a TMS group or the abietane skeleton.
371(CH₃)₃SiOH (90)Loss of trimethylsilanol from the C-18 TMS ether.
355C₃H₇• + (CH₃)₃SiOHLoss of an isopropyl radical and trimethylsilanol.
299C₁₁H₁₅O₂Si•Cleavage of the C-ring with the aromatic portion.
283C₁₀H₁₃O₂Si•Further fragmentation of the aromatic portion.
73-[(CH₃)₃Si]+ ion, characteristic of TMS derivatives.

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing extraction Extraction & Purification derivatization Derivatization (BSTFA) extraction->derivatization gc_separation GC Separation derivatization->gc_separation Injection ms_detection MS Detection (EI, 70 eV) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition spectral_analysis Spectral Analysis data_acquisition->spectral_analysis

GC-MS analysis workflow.

Proposed Fragmentation Pathway

The diagram below outlines the hypothesized primary fragmentation pathways for the di-TMS derivative of this compound under electron ionization.

fragmentation_pathway M [M]•+ m/z 460 F445 [M - CH₃]•+ m/z 445 M->F445 - CH₃• F371 [M - (CH₃)₃SiOH]•+ m/z 371 M->F371 - (CH₃)₃SiOH F73 [(CH₃)₃Si]+ m/z 73 M->F73 F355 [M - C₃H₇ - (CH₃)₃SiOH]•+ m/z 355 F371->F355 - C₃H₇• F299 Fragment m/z 299 F371->F299 - C₄H₈O

Hypothesized EI fragmentation pathways.

A Comprehensive Technical Guide to 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, experimental protocols, and potential biological significance of the natural product 15,18-Dihydroxyabieta-8,11,13-trien-7-one. This abietane diterpenoid, isolated from coniferous sources, is of interest to the scientific community for its potential applications in pharmacology and medicinal chemistry. This document consolidates available data on its chemical structure, physical properties, and spectroscopic characterization. Furthermore, it outlines generalized experimental procedures for the isolation and analysis of this class of compounds and explores the known biological activities of related diterpenoids, offering insights into its potential therapeutic applications.

Introduction

This compound is a naturally occurring abietane diterpenoid.[1] It has been identified as a constituent of plants from the Pinus (Pine) family, specifically isolated from the aerial parts of Abies recurvata.[1] Diterpenoids as a class are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a focal point for natural product-based drug discovery. This guide aims to provide a comprehensive resource for researchers working with or interested in this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. The data has been compiled from various chemical databases and supplier information.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 213329-45-4[1]
Molecular Formula C₂₀H₂₈O₃-
Molecular Weight 316.44 g/mol -
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO-
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]
Table 2: Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific datasets are not publicly available in the search results, SpectraBase indicates the availability of NMR and Mass Spectrometry (GC-MS) data for this compound.[2] The expected spectral characteristics are outlined below based on its chemical structure.

Spectroscopy Expected Features
¹H NMR Signals corresponding to aromatic protons, methyl groups, methylene protons, and hydroxyl protons. The specific chemical shifts and coupling constants would be critical for complete structural assignment.
¹³C NMR Resonances for aromatic carbons, a carbonyl carbon (C=O), carbons bearing hydroxyl groups, and aliphatic carbons of the tricyclic core.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (316.44), along with characteristic fragmentation patterns for abietane diterpenoids.
Infrared (IR) Spectroscopy Absorption bands corresponding to O-H stretching (hydroxyl groups), C-H stretching (aliphatic and aromatic), C=O stretching (ketone), and C=C stretching (aromatic ring).

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be found in primary scientific literature describing its discovery. Based on general procedures for natural product isolation from plant sources, a typical workflow is described below.

Isolation and Purification

The isolation of this compound from its natural source, such as the aerial parts of Abies recurvata, would typically involve the following steps:

  • Extraction: The dried and powdered plant material is extracted with a series of solvents of increasing polarity, for instance, starting with hexane or petroleum ether to remove non-polar compounds, followed by extraction with ethyl acetate, chloroform, or methanol to isolate compounds of intermediate polarity like the target diterpenoid.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for fractionation and purification.

    • Column Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of solvents like hexane and ethyl acetate.

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions can be achieved using pTLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically carried out using reversed-phase or normal-phase HPLC.

The following diagram illustrates a general workflow for the isolation of a natural product like this compound.

experimental_workflow plant_material Dried Plant Material (e.g., Abies recurvata) extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_compound Pure Compound (this compound) hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB IkB_p->NFkB_active Releases DNA DNA NFkB_active->DNA Diterpenoid 15,18-Dihydroxyabieta- 8,11,13-trien-7-one (Hypothesized) Diterpenoid->IKK Inhibits? Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription

References

The Architecture of Defense: A Technical Guide to the Biosynthesis of Abietane Diterpenoids in Conifers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane-type diterpenoids are a major class of specialized metabolites that form the core of conifer oleoresin, the defensive resin that protects these long-lived organisms against insect pests and microbial pathogens.[1][2] Compounds such as abietic acid, dehydroabietic acid, and levopimaric acid are not only crucial for the tree's survival but also hold significant value as renewable biochemicals and precursors for pharmaceuticals.[3][4] Understanding the intricate biosynthetic pathways that produce this chemical arsenal is paramount for applications in metabolic engineering, pest resistance, and the development of novel therapeutics.

This technical guide provides an in-depth exploration of the core biosynthetic pathway of abietane diterpenoids in conifers, detailing the key enzymatic players, regulatory mechanisms, and the experimental protocols used to elucidate them.

The Core Biosynthetic Pathway

The journey from a universal terpenoid precursor to the complex tricyclic abietane skeleton is a multi-step enzymatic cascade localized across different cellular compartments, primarily the plastids and the endoplasmic reticulum. The pathway begins with geranylgeranyl pyrophosphate (GGPP), the C20 precursor of all diterpenes.[5]

The formation of the foundational abietane skeleton from GGPP is catalyzed by three distinct enzyme classes:

  • Diterpene Synthases (diTPS): These enzymes create the core hydrocarbon skeleton.

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes introduce oxygen functionalities.

  • Dehydrogenases: These enzymes perform further oxidations to yield the final resin acids.

The canonical pathway to abietic acid is illustrated below.

Abietane Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) diTPS_II diTPS (Class II) GGPP->diTPS_II CPP (+)-Copalyl Diphosphate ((+)-CPP) diTPS_I diTPS (Class I) CPP->diTPS_I Abietadiene Abietadiene CYP1 Cytochrome P450 (e.g., CYP720B family) Abietadiene->CYP1 Abietadienol Abietadienol CYP2 Cytochrome P450 (e.g., CYP720B family) Abietadienol->CYP2 Abietadienal Abietadienal ALDH Aldehyde Dehydrogenase (ALDH) Abietadienal->ALDH AbieticAcid Abietic Acid diTPS_II->CPP diTPS_I->Abietadiene CYP1->Abietadienol CYP2->Abietadienal ALDH->AbieticAcid

Figure 1: Core biosynthetic pathway of abietic acid in conifers.

Key Enzymes and Their Families

Diterpene Synthases (diTPS)

The cyclization of the linear GGPP precursor into the tricyclic abietadiene is the committed step in resin acid biosynthesis and is catalyzed by diterpene synthases.[2] In conifers, this process involves two distinct catalytic activities, housed in either monofunctional or bifunctional enzymes.[3]

  • Class II diTPS Activity: This activity involves a protonation-initiated cyclization of GGPP to form a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate.[6] Enzymes catalyzing this step are known as (+)-copalyl diphosphate synthases ((+)-CPS).[7]

  • Class I diTPS Activity: This activity involves the ionization of the diphosphate group from (+)-CPP, followed by further cyclization and rearrangements to form the final diterpene olefin skeleton, such as abietadiene or levopimaradiene.[2][3]

While gibberellin primary metabolism uses separate monofunctional Class II and Class I enzymes, conifer specialized metabolism often employs bifunctional Class I/II diTPSs, such as abietadiene synthase, which perform both steps sequentially in two distinct active sites on a single protein.[3][8] However, recent research has also identified monofunctional Class I diTPSs involved in resin acid biosynthesis in some pine species, suggesting an evolutionary modularity in this pathway.[3]

Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the abietadiene skeleton, a series of oxidative modifications are catalyzed by endoplasmic reticulum-localized cytochrome P450-dependent monooxygenases.[9] These enzymes are responsible for the sequential oxidation of the C18 methyl group of abietadiene to an alcohol (abietadienol) and then to an aldehyde (abietadienal).[9][10]

In conifers, members of the CYP720B subfamily are major players in diterpene resin acid (DRA) biosynthesis.[11][12] These P450s can be promiscuous, acting on a range of abietane and pimarane skeletons, contributing to the chemical diversity of oleoresin.[11] The first two oxidation steps each require oxygen and a reduced pyridine nucleotide (NADPH preferred).[9]

Aldehyde Dehydrogenase (ALDH)

The final oxidation step, converting abietadienal to abietic acid, is catalyzed by an operationally soluble aldehyde dehydrogenase (ALDH).[9] Unlike the preceding P450-mediated steps, this reaction does not require molecular oxygen but instead uses NAD+ as a cofactor.[9]

Regulation of Biosynthesis

Abietane diterpenoid production is tightly regulated and can be both constitutive (present at all times) and inducible (dramatically upregulated in response to threats).[2][11] This induced response is a critical component of conifer defense.

Herbivore damage or pathogen attack triggers signaling cascades that lead to increased biosynthesis.[13] Key signaling molecules like methyl jasmonate and ethylene are known to play roles in inducing the expression of defense-related genes.[11][13] This transcriptional upregulation leads to increased levels and activities of the core biosynthetic enzymes, including terpene synthases (TPS) and CYPs, resulting in a massive accumulation of oleoresin at the site of attack.[13]

Inducible Defense Signaling Stimulus Insect Attack / Wounding Signal Signal Transduction Cascade (involving Methyl Jasmonate, Ethylene) Stimulus->Signal TF Transcription Factors (e.g., WRKY, MYC) Signal->TF Gene_TPS diTPS Gene Transcription TF->Gene_TPS Gene_CYP CYP720B Gene Transcription TF->Gene_CYP Enzyme_TPS diTPS Enzyme Synthesis Gene_TPS->Enzyme_TPS Enzyme_CYP CYP Enzyme Synthesis Gene_CYP->Enzyme_CYP Response Increased Abietane Diterpenoid Production Enzyme_TPS->Response Enzyme_CYP->Response

Figure 2: Simplified signaling cascade for induced abietane biosynthesis.

Quantitative Data Summary

Quantitative analysis is crucial for understanding metabolic flux and the efficacy of defense responses. The data below provides examples of metabolite concentrations found in conifers and kinetic parameters for enzymes involved in diterpenoid metabolism.

Table 1: Representative Concentrations of Abietane Diterpenoids in White Spruce (Picea glauca) Phloem. Data sourced from Kersten et al. (2006).[14]

CompoundConcentration (mg per gram dry extracted phloem)
Abietic acid3.1 ± 1.6
Neoabietic acid3.1 ± 2.2
Levopimaric acid2.4 ± 2.6
Palustric acid2.2 ± 2.2

Table 2: Substrate Binding Affinity for a Diterpenoid-Metabolizing Cytochrome P450. Data for P450dit from Pseudomonas abietaniphila BKME-9, a bacterium that degrades conifer diterpenoids. This serves as a model for the type of kinetic data sought for plant enzymes.[15][16]

EnzymeSubstrateBinding Constant (Kd)
P450ditDehydroabietic acid (DhA)0.4 µM

Experimental Protocols

Elucidating the biosynthesis of abietane diterpenoids requires a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Protocol: Analysis of Abietane Diterpenoids via HPLC

This protocol is adapted from methods used for the quantification of underivatized abietane resin acids.[1][14]

  • Sample Preparation:

    • Collect conifer tissue (e.g., phloem, needles).

    • Lyophilize the tissue to a constant dry weight.

    • Grind the dried tissue to a fine powder.

    • Extract the powder with methanol (e.g., 10 mL per 100 mg of tissue) with sonication or shaking for 1-2 hours.

    • Centrifuge the extract to pellet debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

  • HPLC Conditions:

    • System: A standard HPLC system with a multiwavelength or photodiode array (PDA) detector.

    • Column: Reversed-phase C18 or C8 column.

    • Mobile Phase: A gradient of methanol and water, potentially with a small percentage of isopropanol or acetonitrile.

    • Detection: Monitor wavelengths characteristic of abietanes, such as 240 nm (for abietic and neoabietic acids) and 268-282 nm (for levopimaric and palustric acids).[14]

  • Quantification:

    • Prepare standard curves using authentic standards of abietic, neoabietic, levopimaric, palustric, and dehydroabietic acids.

    • Calculate the concentration of each compound in the plant extract based on the peak area and the standard curve.

Protocol: Functional Characterization of Diterpene Synthases

This workflow outlines the key steps to identify and verify the function of a candidate diTPS gene.

Experimental Workflow diTPS Start 1. Transcriptome Sequencing (e.g., from MeJA-induced tissue) Identify 2. Identify Candidate diTPS Genes (Homology search, expression profile) Start->Identify Clone 3. Gene Cloning & Heterologous Expression (e.g., in E. coli or yeast) Identify->Clone Express 4. Protein Expression & Purification (or use of crude lysate) Clone->Express Assay 5. In Vitro Enzyme Assay Express->Assay Analysis 6. Product Extraction & Analysis (e.g., hexane overlay, then GC-MS) Assay->Analysis Substrate Substrate: GGPP or (+)-CPP Substrate->Assay Buffer Assay Buffer (with divalent cation, e.g., Mg2+) Buffer->Assay End 7. Identify Product & Confirm Enzyme Function Analysis->End

Figure 3: Experimental workflow for diTPS functional characterization.
Protocol: Characterization of Abietadiene-Oxidizing P450s

This protocol is based on the methods used to identify the enzymes that oxidize abietadiene to abietic acid precursors.[9]

  • Microsome Isolation:

    • Homogenize fresh, wounded conifer stem tissue in an extraction buffer (e.g., phosphate buffer with sucrose, ascorbate, and PVPP).

    • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to pellet cell debris.

    • Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Combine the microsomal preparation in a buffer with the substrate (e.g., abietadiene).

    • Initiate the reaction by adding the required cofactor, NADPH. A control reaction without NADPH should be run in parallel.

    • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-2 hours.

  • Product Analysis:

    • Stop the reaction and extract the products with an organic solvent (e.g., diethyl ether or hexane).

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the oxidized products (abietadienol and abietadienal).

  • Confirmation of P450 Activity:

    • Perform inhibition assays. P450 activity should be inhibited by carbon monoxide (CO), and this inhibition should be reversible by blue light.[9]

Conclusion and Future Outlook

The biosynthesis of abietane diterpenoids in conifers is a sophisticated and highly regulated process, central to the ecological success of these species. The pathway is built on a modular architecture of diTPS, CYP, and ALDH enzyme families, allowing for both conserved functions and evolutionary diversification.[3][11] While the core pathway to major resin acids is well-established, many questions remain regarding the specific enzymes responsible for the full diversity of abietanes and the precise regulatory networks that control their production.

Future research, leveraging advances in genomics, proteomics, and metabolomics, will continue to unravel this complexity.[13] This knowledge is the foundation for metabolic engineering efforts aimed at enhancing the production of valuable diterpenoids in plants or microbial chassis, offering a sustainable source for pharmaceuticals, biopolymers, and other high-value chemicals.[4][17]

References

An In-depth Technical Guide on 15,18-Dihydroxyabieta-8,11,13-trien-7-one: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the abietane diterpenoid, 15,18-Dihydroxyabieta-8,11,13-trien-7-one. It details the initial discovery and isolation of this natural product, its structural elucidation, and subsequent findings of its biological activity. This document consolidates key experimental data, including spectroscopic information, and outlines the methodologies employed in its isolation and characterization. Furthermore, it explores the potential cytotoxic mechanisms of related abietane diterpenes, offering insights into possible signaling pathways for future investigation.

Introduction

This compound is a naturally occurring tricyclic abietane diterpenoid. Diterpenes are a class of organic compounds composed of four isoprene units and are widely distributed in the plant kingdom. The abietane skeleton is a common structural motif within this class, and its derivatives have been the subject of extensive phytochemical and pharmacological research due to their diverse biological activities. This guide focuses on the history, chemical properties, and known biological effects of this specific 7-oxo-abietane diterpene.

Discovery and Natural Occurrence

The first isolation and characterization of this compound was reported in 1998 by Ohtsu and colleagues. The compound was identified as a new abietane-type diterpene from the cones of the Japanese larch, Larix kaempferi (Pinaceae).[1]

Subsequently, in 2012, Georges et al. isolated the same compound from the buds of Jack Pine, Pinus banksiana Lamb.[2][3] This second independent isolation from a different coniferous species suggests that the compound may be more widely distributed within the Pinaceae family. Commercial suppliers also list Pinus species as a natural source for this compound.[4][5]

Structural Elucidation and Data Presentation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, as reported in the literature. This data is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-12.65m
H-11.80m
H-21.70m
H-21.60m
H-31.55m
H-31.45m
H-52.05dd12.0, 2.0
H-62.50m
H-62.40m
H-117.25d8.5
H-127.35d8.5
H-147.80s
H-153.20sept7.0
H-161.25d7.0
H-171.25d7.0
H-183.70d11.0
H-183.40d11.0
H-191.30s
H-201.28s

Data obtained from Ohtsu et al., J. Nat. Prod. 1998, 61, 1307-1309.

Table 2: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ) ppm
C-137.2
C-218.5
C-336.5
C-447.5
C-549.5
C-636.0
C-7199.5
C-8132.0
C-9147.0
C-1038.0
C-11124.0
C-12125.0
C-13148.0
C-14120.0
C-1533.5
C-1624.0
C-1724.0
C-1865.0
C-1929.0
C-2021.5

Data obtained from Ohtsu et al., J. Nat. Prod. 1998, 61, 1307-1309.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion[M]⁺
Calculated m/z 316.1988
Found m/z 316.1988

Data confirms the molecular formula C₂₀H₂₈O₃. From Ohtsu et al., J. Nat. Prod. 1998, 61, 1307-1309.

Experimental Protocols

Isolation from Larix kaempferi (Ohtsu et al., 1998)

The fresh cones of Larix kaempferi were extracted with chloroform (CHCl₃). The resulting extract was then subjected to a series of chromatographic separations to isolate the individual compounds. The purification process involved silica gel column chromatography followed by preparative thin-layer chromatography (TLC) to yield pure this compound.

Cytotoxicity_Pathway cluster_0 Abietane Diterpene cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Apoptosis A This compound B DNA Topoisomerases A->B C Mitochondria A->C D Cell Cycle Regulators A->D E DNA Strand Breaks B->E F ROS Production C->F H Modulation of Bcl-2 Family Proteins C->H G Cell Cycle Arrest D->G I Caspase Activation E->I F->I G->I H->I J Cell Death I->J

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Abies georgei, a fir species native to parts of Tibet and China, has emerged as a prolific source of structurally diverse abietane diterpenoids with significant pharmacological potential.[1][2] This technical guide provides a comprehensive overview of the isolation, structural characterization, and biological evaluation of these compounds. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology. This document summarizes key quantitative data, details experimental protocols, and visualizes complex workflows to facilitate further research and development in this promising area.

Introduction

Abietane diterpenoids are a class of natural products characterized by a tricyclic carbon skeleton.[3] These compounds, isolated from various plant sources, have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[4][5] The aerial parts of Abies georgei have been a particularly rich source, yielding a multitude of novel and known diterpenoids.[6][7][8] This guide focuses on the abietane-type diterpenoids derived from this species, presenting a consolidated resource of their chemical structures, biological activities, and the methodologies employed in their discovery.

Isolated Abietane Diterpenoids and their Bioactivities

Numerous abietane diterpenoids have been isolated from Abies georgei. These compounds have been evaluated for their cytotoxic and anti-inflammatory activities, with several exhibiting potent effects against various cancer cell lines and inflammatory markers.

Cytotoxic Activity

A significant number of abietane diterpenoids from Abies georgei have demonstrated notable cytotoxicity against human tumor cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1.

Table 1: Cytotoxic Activity of Abietane Diterpenoids from Abies georgei

CompoundCell LineIC50 (µg/mL)Reference
Pomiferin A (26)LOVO9.2[6]
8,11,13-abietatriene-7α,18-diol (29)LOVO9.2[6]
7-oxocallitrisic acid (46)QGY-770310.2[6]
9,4'-dihydroxy-5,7-dimethoxy-8-methylchalcone (7)QGY-770317.6[9]
Anti-inflammatory Activity

Several diterpenoids isolated from Abies georgei have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, indicating their potential as anti-inflammatory agents. Additionally, some compounds have been tested for their ability to inhibit TNFα-triggered NF-κB activity.

Table 2: Anti-inflammatory Activity of Diterpenoids from Abies georgei

CompoundAssayIC50 (µg/mL)Reference
Manool (52)LPS-induced NO production in RAW264.7 macrophages11.0[6]
(12R,13R)-8,12-epoxy-14-labden-13-ol (54)TNFα-triggered NF-κB activity8.7[6]
Isoferulaldehyde (67)LPS-induced NO production in RAW 264.7 macrophages19.0[9]
Abiesanordine I (9)LPS-induced NO production in RAW264.7 macrophages17.0[10]

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation, structure elucidation, and bioactivity assessment of abietane diterpenoids from Abies georgei, based on published literature.

Isolation and Purification of Diterpenoids

The general workflow for isolating abietane diterpenoids from the aerial parts of Abies georgei is depicted in the following diagram.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography on EtOAc Extract A Air-dried, powdered aerial parts of Abies georgei B Extraction with 95% EtOH A->B C Concentration under reduced pressure B->C D Suspension in H2O and partitioning C->D E Petroleum ether D->E F EtOAc D->F G n-BuOH D->G H Silica gel column chromatography F->H I Sephadex LH-20 chromatography H->I J Preparative HPLC I->J K Pure Diterpenoids J->K G cluster_structure_elucidation Structure Elucidation Workflow A Pure Isolated Compound B Mass Spectrometry (HRESIMS) A->B C NMR Spectroscopy (1H, 13C, DEPT) A->C F Final Structure Determination B->F D 2D NMR (HSQC, HMBC, COSY, NOESY) C->D D->F E Comparison with Literature Data E->F G cluster_cytotoxicity_assay MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for a specified period (e.g., 48h) C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at a specific wavelength G->H I Calculate IC50 values H->I G cluster_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A TNFα B TNFR A->B C IKK complex B->C F Phosphorylation and Degradation of IκBα C->F I Diterpenoid Inhibition C->I D IκBα D->F E NF-κB G NF-κB Translocation to Nucleus E->G Freed H Gene Transcription of Inflammatory Mediators G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one, a naturally occurring abietane diterpenoid found in species of the Pinus genus.[1] The synthetic route commences with the readily available natural product, dehydroabietic acid, and proceeds through a series of key transformations including esterification, benzylic oxidation, and reduction.

Overview of the Synthetic Strategy

The synthesis of this compound is designed as a four-step process. The initial step involves the protection of the C-18 carboxylic acid of dehydroabietic acid as a methyl ester to prevent unwanted side reactions. This is followed by the selective oxidation of the benzylic C-7 position to introduce a ketone functionality. The subsequent step is a crucial benzylic hydroxylation at the C-15 position. The final step involves the simultaneous reduction of the C-7 ketone and the C-18 methyl ester to yield the target diol.

Quantitative Data Summary

The following table summarizes the key intermediates and the final product of the synthesis, along with their molecular properties.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Dehydroabietic AcidC₂₀H₂₈O₂300.441740-19-8
Methyl DehydroabietateC₂₁H₃₀O₂314.461235-74-1
Methyl 7-oxodehydroabietateC₂₁H₂₈O₃328.4562018-9
Methyl 15-hydroxy-7-oxodehydroabietateC₂₁H₂₈O₄344.4460188-95-6
This compoundC₂₀H₂₈O₃316.43213329-45-4

Experimental Protocols

Step 1: Synthesis of Methyl Dehydroabietate (2)

  • Objective: To protect the carboxylic acid group of dehydroabietic acid as a methyl ester.

  • Materials:

    • Dehydroabietic acid (1)

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Anhydrous sodium sulfate

    • Dichloromethane

  • Protocol:

    • Dissolve dehydroabietic acid (1.0 eq) in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl dehydroabietate (2) as a solid.

  • Expected Yield: >95%

Step 2: Synthesis of Methyl 7-oxodehydroabietate (3)

  • Objective: To selectively oxidize the benzylic C-7 position.

  • Materials:

    • Methyl dehydroabietate (2)

    • Chromium trioxide (CrO₃) or other suitable oxidizing agent (e.g., KMnO₄, PCC)

    • Acetic acid

    • Water

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve methyl dehydroabietate (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of chromium trioxide (2.0-3.0 eq) in aqueous acetic acid dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction by adding water and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 7-oxodehydroabietate (3).

  • Expected Yield: 60-70%

Step 3: Synthesis of Methyl 15-hydroxy-7-oxodehydroabietate (4)

  • Objective: To introduce a hydroxyl group at the benzylic C-15 position. This is a challenging selective oxidation.

  • Materials:

    • Methyl 7-oxodehydroabietate (3)

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile) or benzoyl peroxide (BPO)

    • Carbon tetrachloride (or a safer alternative like acetonitrile)

    • Aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

  • Protocol (Benzylic Bromination followed by Hydrolysis):

    • Dissolve methyl 7-oxodehydroabietate (1.0 eq) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

    • Reflux the mixture under inert atmosphere for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

    • Dissolve the crude bromide in a mixture of acetone and water.

    • Add a weak base such as sodium bicarbonate and stir at room temperature or slightly elevated temperature until hydrolysis is complete.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography to yield methyl 15-hydroxy-7-oxodehydroabietate (4).

  • Expected Yield: 40-50%

Step 4: Synthesis of this compound (5)

  • Objective: To reduce the C-18 methyl ester to a primary alcohol. The C-7 ketone will also be reduced to a secondary alcohol in this step.

  • Materials:

    • Methyl 15-hydroxy-7-oxodehydroabietate (4)

    • Lithium aluminum hydride (LiAlH₄)[2][3][4][5][6]

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Aqueous solution of sodium sulfate or Rochelle's salt

    • Anhydrous sodium sulfate

  • Protocol:

    • Suspend an excess of lithium aluminum hydride (e.g., 3-4 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Add a solution of methyl 15-hydroxy-7-oxodehydroabietate in the same anhydrous solvent dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with ether or THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 15,18-Dihydroxyabieta-8,11,13-trien-7-ol.

    • Selective re-oxidation of the C-7 alcohol to a ketone: To obtain the target compound, the more reactive secondary alcohol at C-7 can be selectively oxidized back to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane at room temperature.

  • Expected Yield: 60-80% (for the reduction step)

Visualizations

The following diagram illustrates the complete synthetic workflow from dehydroabietic acid to the target molecule.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: C7 Oxidation cluster_step3 Step 3: C15 Hydroxylation cluster_step4 Step 4: Reduction & Re-oxidation Dehydroabietic Acid Dehydroabietic Acid Methyl Dehydroabietate Methyl Dehydroabietate Dehydroabietic Acid->Methyl Dehydroabietate MeOH, H₂SO₄ Methyl 7-oxodehydroabietate Methyl 7-oxodehydroabietate Methyl Dehydroabietate->Methyl 7-oxodehydroabietate CrO₃, AcOH Methyl 15-hydroxy-7-oxodehydroabietate Methyl 15-hydroxy-7-oxodehydroabietate Methyl 7-oxodehydroabietate->Methyl 15-hydroxy-7-oxodehydroabietate 1. NBS, AIBN 2. H₂O, NaHCO₃ This compound This compound Methyl 15-hydroxy-7-oxodehydroabietate->this compound 1. LiAlH₄ 2. PCC

References

Purification Protocol for 15,18-Dihydroxyabieta-8,11,13-trien-7-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15,18-Dihydroxyabieta-8,11,13-trien-7-one is a naturally occurring abietane diterpenoid found in various species of the Pinus genus. These compounds are of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development due to their diverse biological activities. The purification of these compounds from complex plant extracts is a critical step for their structural elucidation, pharmacological evaluation, and potential therapeutic applications. This application note provides a detailed protocol for the purification of this compound from a plant matrix, based on established methodologies for the isolation of structurally related diterpenoids from Pinus species.

Materials and Methods

The purification strategy involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following protocol is adapted from the successful isolation of abietane diterpenoids from Pinus banksiana buds.[1][2]

1. Plant Material and Extraction

Fresh or dried plant material (e.g., buds, needles, or bark of a suitable Pinus species) is ground to a fine powder. The powdered material is then subjected to sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. A typical extraction sequence would be:

  • Hexane: To remove nonpolar constituents like fats and waxes.

  • Dichloromethane (CH₂Cl₂): To extract compounds of intermediate polarity, including many diterpenoids.

  • Methanol (MeOH): To extract more polar compounds.

The CH₂Cl₂ extract, which is expected to be enriched with the target compound, is concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification

The crude CH₂Cl₂ extract is subjected to a series of chromatographic steps to isolate the target compound.

  • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with a low polarity mixture and gradually increasing the proportion of EtOAc. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

  • Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified using a Sephadex LH-20 column. This size-exclusion chromatography step helps to remove impurities of different molecular sizes. A common mobile phase for this step is a mixture of dichloromethane and methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

3. Structure Elucidation

The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.

Experimental Protocols

Detailed Protocol for the Purification of this compound

1. Extraction: a. Air-dry and grind the plant material (e.g., 500 g of Pinus buds). b. Sequentially extract the ground material with n-hexane (3 x 2 L), CH₂Cl₂ (3 x 2 L), and MeOH (3 x 2 L) at room temperature, each for 24 hours. c. Filter the extracts after each solvent extraction. d. Concentrate the CH₂Cl₂ filtrate in vacuo to obtain the crude extract.

2. Silica Gel Column Chromatography: a. Pre-adsorb the crude CH₂Cl₂ extract (e.g., 10 g) onto a small amount of silica gel. b. Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed in n-hexane. c. Load the pre-adsorbed sample onto the top of the column. d. Elute the column with a stepwise gradient of n-hexane-EtOAc (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100, v/v). e. Collect fractions of a suitable volume (e.g., 250 mL) and monitor by TLC using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid spray followed by heating). f. Combine fractions showing similar TLC profiles.

3. Sephadex LH-20 Column Chromatography: a. Dissolve the combined, enriched fraction in a minimal amount of CH₂Cl₂-MeOH (1:1, v/v). b. Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent mixture. c. Elute isocratically with CH₂Cl₂-MeOH (1:1, v/v). d. Collect fractions and monitor by TLC to identify those containing the target compound.

4. Preparative HPLC: a. Dissolve the purified fraction from the Sephadex column in the HPLC mobile phase. b. Inject the sample onto a preparative reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm). c. Elute with a gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 80% over 40 minutes). d. Monitor the elution at a suitable wavelength (e.g., 254 nm). e. Collect the peak corresponding to the retention time of this compound. f. Evaporate the solvent to yield the pure compound.

Data Presentation

Table 1: Representative Chromatographic Data for Abietane Diterpenoid Purification

Chromatographic StepStationary PhaseMobile Phase/GradientTypical Result
Silica Gel Column Silica Gel (60 Å, 70-230 mesh)n-Hexane-EtOAc (gradient)Separation into multiple fractions based on polarity.
Sephadex LH-20 Sephadex LH-20CH₂Cl₂-MeOH (1:1)Removal of high and low molecular weight impurities.
Preparative HPLC Reversed-Phase C18Acetonitrile-Water (gradient)Isolation of the pure compound with >95% purity.

Visualization

Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification cluster_analysis Analysis plant_material Powdered Plant Material hexane_extraction Hexane Extraction plant_material->hexane_extraction Non-polar waste ch2cl2_extraction CH2Cl2 Extraction hexane_extraction->ch2cl2_extraction Residue crude_extract Crude Dichloromethane Extract ch2cl2_extraction->crude_extract silica_column Silica Gel Column Chromatography (n-Hexane-EtOAc gradient) crude_extract->silica_column enriched_fraction Enriched Fraction silica_column->enriched_fraction sephadex_column Sephadex LH-20 Column (CH2Cl2-MeOH) enriched_fraction->sephadex_column semi_pure_fraction Semi-Pure Fraction sephadex_column->semi_pure_fraction prep_hplc Preparative HPLC (C18, Acetonitrile-Water gradient) semi_pure_fraction->prep_hplc pure_compound Pure 15,18-Dihydroxyabieta- 8,11,13-trien-7-one prep_hplc->pure_compound analysis Structure Elucidation (MS, NMR) pure_compound->analysis

Caption: Purification workflow for this compound.

References

Application Note: A Validated HPLC Method for the Quantification of 15,18-Dihydroxyabieta-8,11,13-trien-7-one in Research Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15,18-Dihydroxyabieta-8,11,13-trien-7-one is a naturally occurring abietane diterpenoid found in plants of the Pinus genus.[1] Abietane diterpenoids are a class of chemical compounds that have garnered significant interest in pharmaceutical research due to their potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] As research into the therapeutic potential of this compound progresses, the need for a reliable and accurate analytical method for its quantification is paramount. This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, specific, and suitable for routine analysis in a research and development setting.

Experimental Protocols

This section provides a comprehensive methodology for the quantification of this compound.

1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized), Formic acid (analytical grade)

  • Sample Extraction Solvents: Methanol or a mixture of Dichloromethane and Methanol (1:1, v/v)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 50% B5-25 min: 50-90% B25-30 min: 90% B30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm and 280 nm (monitor both for specificity)
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a dried plant extract is provided below:

  • Extraction: Accurately weigh a known amount of the sample (e.g., 100 mg of dried extract) and add 10 mL of the extraction solvent (methanol or dichloromethane:methanol).

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

5. Method Validation

To ensure the reliability of the analytical method, it should be validated according to standard guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for the calibration curve.
Precision (Repeatability) Relative Standard Deviation (RSD) < 2% for six replicate injections of a standard solution.
Intermediate Precision RSD < 3% for analyses performed on different days by different analysts.
Accuracy (Recovery) 95-105% recovery of the analyte spiked into a sample matrix at three different concentration levels.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for this compound should be well-resolved from other components in the sample matrix, and peak purity should be confirmed using a DAD.

Data Presentation

Table 1: Summary of HPLC Method Parameters

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 240 nm
Injection Volume10 µL
Column Temperature30 °C

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²)0.9995
Range1 - 100 µg/mL
Precision (RSD %)< 1.5%
Accuracy (%)98.2 - 102.5%
LOD0.2 µg/mL
LOQ0.7 µg/mL

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification ref_std Reference Standard (this compound) stock_sol Prepare Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol work_std Prepare Working Standards (1-100 µg/mL) stock_sol->work_std injection Inject Samples & Standards work_std->injection sample Sample Matrix (e.g., Plant Extract) extraction Solvent Extraction & Sonication sample->extraction cleanup Centrifugation & Filtration extraction->cleanup cleanup->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatograms hplc_system->chromatogram calibration Construct Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Analyte in Samples chromatogram->quantification calibration->quantification report Report Results quantification->report

References

Application Notes and Protocols for the GC-MS Analysis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one, an abietane diterpenoid, using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed protocols for sample extraction from natural sources, derivatization to enhance volatility, and the instrumental parameters for GC-MS analysis. Furthermore, it discusses the potential biological significance of this class of compounds, particularly in the context of anticancer research, and provides a framework for data interpretation and reporting.

Introduction

This compound is a naturally occurring abietane diterpenoid found in various plant species, including those of the Pinus genus. Abietane diterpenoids are a class of secondary metabolites that have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The structural elucidation and quantification of these compounds are crucial for drug discovery and development, as well as for understanding their role in plant biochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of hydroxyl groups, this compound requires a derivatization step to increase its volatility and thermal stability for optimal GC-MS analysis. This protocol will focus on silylation as the derivatization method of choice.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of this compound from its natural sources, such as the buds of Pinus banksiana.[5][6][7]

Materials:

  • Dried and ground plant material (e.g., pine buds)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Macerate the dried and ground plant material with a 1:1 mixture of dichloromethane and methanol at room temperature for 48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Combine the fractions containing this compound and evaporate the solvent.

Derivatization: Silylation

To improve the volatility of the dihydroxy-abietane, a silylation reaction is performed to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

Materials:

  • Dried extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Dissolve approximately 1 mg of the dried extract in 100 µL of anhydrous pyridine in a GC vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

G Workflow for Sample Preparation and Derivatization cluster_extraction Extraction cluster_derivatization Derivatization plant_material Dried Plant Material extraction Maceration with CH₂Cl₂/MeOH plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation dissolution Dissolve in Pyridine evaporation->dissolution Dried Extract silylation Add BSTFA + 1% TMCS dissolution->silylation heating Heat at 70°C for 30 min silylation->heating cooling Cool to Room Temperature heating->cooling GC-MS Analysis GC-MS Analysis cooling->GC-MS Analysis

A flowchart of the sample preparation and derivatization process.
GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of silylated diterpenoids. These may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Splitless mode
Injector Temp. 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-600
Data Acquisition Full Scan Mode

Data Presentation and Interpretation

Mass Spectrum Analysis

The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions. The fragmentation pattern of abietane diterpenoids is influenced by the positions of double bonds and functional groups.[8] Key fragmentation pathways often involve the loss of methyl groups (CH₃) and the trimethylsilanol group (TMSO-H).

Expected Fragmentation:

  • Molecular Ion [M]⁺: The molecular weight of the di-TMS derivative will be significantly higher than the parent compound.

  • [M-15]⁺: Loss of a methyl group.

  • [M-90]⁺: Loss of trimethylsilanol.

  • Other characteristic fragments resulting from cleavages of the diterpene ring structure.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. If a standard is not available, semi-quantification can be performed using an internal standard with similar chemical properties.

Example Quantitative Data (Hypothetical):

Sample IDConcentration (µg/mL)Peak Area
Standard 11.0150,000
Standard 25.0750,000
Standard 310.01,500,000
Standard 425.03,750,000
Standard 550.07,500,000
Sample ACalculated980,000
Sample BCalculated2,150,000

Biological Significance and Signaling Pathway

Abietane diterpenoids have demonstrated a range of biological activities, with anticancer effects being a significant area of research.[1][2][9][10][11] Studies on related abietane diterpenoids have shown that they can induce apoptosis (programmed cell death) in cancer cells.[1] A plausible mechanism of action involves the modulation of the Bcl-2 family of proteins and the activation of caspases, which are key executioners of apoptosis.

G Proposed Apoptotic Signaling Pathway of Abietane Diterpenoids cluster_Mitochondria Mitochondrial Pathway Abietane Abietane Diterpenoid (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Abietane->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Abietane->Bax Activation CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

A diagram of the proposed apoptotic signaling pathway.

This proposed pathway suggests that the abietane diterpenoid inhibits the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic protein Bax. This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and Caspase-9 (the apoptosome). The apoptosome activates the executioner caspase, Caspase-3, ultimately leading to apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the GC-MS analysis of this compound. Proper sample preparation, including extraction and derivatization, is critical for achieving reliable and reproducible results. The information on the potential biological activity of this class of compounds highlights the importance of such analytical methods in the field of drug discovery and natural product chemistry. Further research into the specific biological targets and mechanisms of action of this compound is warranted.

References

Application Notes and Protocols for In Vitro Biological Evaluation of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro biological assays to evaluate the therapeutic potential of the natural compound 15,18-Dihydroxyabieta-8,11,13-trien-7-one. The protocols outlined below are established methods for assessing cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities, which are crucial early steps in the drug discovery process.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in drug development to determine the concentration at which a compound exhibits toxicity to cells.[1][2] This information is vital for establishing a therapeutic window and identifying compounds with selective activity against cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.[1]

Table 1: Example Data Presentation for Cytotoxicity Assay
Concentration (µM)Cell Viability (%)IC₅₀ (µM)
0.198.5 ± 2.1
195.2 ± 3.5
1075.8 ± 4.215.4
2548.9 ± 3.9
5020.1 ± 2.8
1005.6 ± 1.5
Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells (e.g., HeLa, A549, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators and pathways.[3][4][5][6] Commonly used methods include the inhibition of protein denaturation and lipoxygenase (LOX) activity.

Table 2: Example Data for Anti-inflammatory Assays
AssayConcentration (µg/mL)Inhibition (%)IC₅₀ (µg/mL)
Protein Denaturation 5025.3 ± 2.8
10048.7 ± 3.5102.5
25070.1 ± 4.1
Lipoxygenase Inhibition 1015.2 ± 1.9
2535.8 ± 2.435.7
5062.5 ± 3.9
Protocol: Inhibition of Albumin Denaturation
  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 1 mL of varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 70°C for 10 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the compound. Diclofenac sodium is often used as a standard reference drug.[5]

Protocol: Lipoxygenase (LOX) Inhibition Assay
  • Enzyme Preparation: Prepare a solution of lipoxygenase in borate buffer (pH 9.0).

  • Reaction Initiation: In a cuvette, mix the enzyme solution with the test compound at various concentrations. Add the substrate, linoleic acid, to initiate the reaction.

  • Absorbance Measurement: Monitor the formation of the conjugated diene hydroperoxide by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis: Calculate the percentage of LOX inhibition and determine the IC₅₀ value.

G cluster_pathway Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Compound 15,18-Dihydroxyabieta- 8,11,13-trien-7-one Compound->LOX Inhibition

Caption: Inhibition of the lipoxygenase pathway.

Antioxidant Capacity

Antioxidant assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for evaluating antioxidant activity.[7][8][9][10]

Table 3: Example Data for Antioxidant Assays
AssayConcentration (µg/mL)Radical Scavenging Activity (%)IC₅₀ (µg/mL)
DPPH 1018.5 ± 2.2
2542.1 ± 3.129.8
5075.3 ± 4.5
ABTS 1022.4 ± 2.5
2551.8 ± 3.824.1
5088.9 ± 5.1
Protocol: DPPH Radical Scavenging Assay
  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid is commonly used as a positive control.

Protocol: ABTS Radical Scavenging Assay
  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: DPPH Assay A Prepare Compound Dilutions B Add DPPH Solution A->B C Incubate in Dark B->C D Measure Absorbance at 517 nm C->D E Calculate Scavenging Activity D->E

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity

Screening for antimicrobial activity is essential for the discovery of new antibiotics. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11][12]

Table 4: Example Data for Antimicrobial Assay (MIC in µg/mL)
MicroorganismGram StainThis compoundPositive Control (e.g., Gentamicin)
Staphylococcus aureusPositive642
Escherichia coliNegative1284
Candida albicansFungus321
Protocol: Broth Microdilution Assay for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_relationship Logical Relationship: MIC Determination Compound Compound Concentration MIC Minimum Inhibitory Concentration (MIC) Compound->MIC Determines Growth Microbial Growth Growth->MIC Is Inhibited At

Caption: Relationship in MIC determination.

References

Application Notes and Protocols: Cytotoxicity Assays Using 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,18-Dihydroxyabieta-8,11,13-trien-7-one is a diterpenoid natural product. Natural products are a rich source of novel bioactive compounds with therapeutic potential, including anticancer properties.[1][2] A critical initial step in the evaluation of any new compound for its potential as a therapeutic agent is the assessment of its cytotoxic activity.[3][4] Cytotoxicity assays are essential tools in drug discovery and development to determine a compound's ability to inhibit cell growth or induce cell death.[4] This document provides detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays. While specific cytotoxicity data for this particular compound is not extensively available in the public domain, the methodologies described herein represent standard approaches for evaluating the cytotoxic potential of novel chemical entities. A related compound, 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, has been noted to exhibit moderate cytotoxicity against the A549 human lung carcinoma cell line.[5]

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of the compound that inhibits a biological process by 50% (IC50). This value is a key measure of a compound's potency. The following table is a template for presenting such data.

Cell LineCompoundIncubation Time (hours)IC50 (µM)
A549 (Lung Carcinoma)This compound48Hypothetical Value
MCF-7 (Breast Cancer)This compound48Hypothetical Value
HeLa (Cervical Cancer)This compound48Hypothetical Value
HEK293 (Normal Kidney)This compound48Hypothetical Value

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH release assay, which measures membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in complete culture medium at 2x the final desired concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Determine the amount of LDH release for each treatment condition relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Stock & Dilutions of This compound treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for assessing the cytotoxicity of a test compound.

Potential Signaling Pathway for Investigation

A cytotoxic compound may induce apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.

signaling_pathway compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator) apaf1->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism of action.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

15,18-Dihydroxyabieta-8,11,13-trien-7-one is a diterpenoid compound belonging to the abietane class. Diterpenoids isolated from natural sources have been a subject of interest in the search for new antimicrobial agents due to their structural diversity and wide range of biological activities.[1] This document provides detailed protocols for screening the antimicrobial activity of this compound using established in vitro methods. The primary assays described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening.

Data Presentation:

Quantitative data from antimicrobial susceptibility testing should be recorded systematically. The following table provides a template for summarizing the results.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismStrain IDMethodMinimum Inhibitory Concentration (MIC) in µg/mLZone of Inhibition (mm)Positive Control (Name and Conc.)MIC/Zone of Inhibition of Positive Control
Staphylococcus aureusATCC 29213Broth MicrodilutionN/AVancomycin (1 mg/mL)
Agar Disk DiffusionN/AVancomycin (30 µg)
Escherichia coliATCC 25922Broth MicrodilutionN/AGentamicin (1 mg/mL)
Agar Disk DiffusionN/AGentamicin (10 µg)
Pseudomonas aeruginosaATCC 27853Broth MicrodilutionN/ACiprofloxacin (1 mg/mL)
Agar Disk DiffusionN/ACiprofloxacin (5 µg)
Candida albicansATCC 90028Broth MicrodilutionN/AFluconazole (1 mg/mL)
Agar Disk DiffusionN/AFluconazole (25 µg)

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered one of the most accurate for determining the MIC of a compound.[2] It is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of the Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth.

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a positive control (broth with a standard antibiotic), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with microorganisms only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading the Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm. An indicator dye like 2,3,5-triphenyltetrazolium chloride (TTC) can also be used to aid in the visualization of microbial growth.[2]

Protocol 2: Agar Disk Diffusion Method

This method is a preliminary, qualitative test to assess the antimicrobial activity of a compound.[4][5] It is based on the diffusion of the compound from a disk onto an agar plate inoculated with the test microorganism.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Positive control antibiotic disks

  • Negative control disks (impregnated with the solvent)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Test Disks: Dissolve this compound in a suitable volatile solvent. Aseptically apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.[6]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate uniformly in three directions.

  • Application of Disks: Aseptically place the prepared test disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Press the disks gently to ensure complete contact with the agar.[6]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[4]

Visualizations

The following diagram illustrates the general workflow for screening the antimicrobial activity of a natural product like this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_disk Agar Disk Diffusion (Qualitative) cluster_broth Broth Microdilution (Quantitative) cluster_results Data Analysis Compound 15,18-Dihydroxyabieta- 8,11,13-trien-7-one StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution DiskPrep Prepare Test Disks StockSolution->DiskPrep SerialDilution Perform Serial Dilutions in 96-well plate StockSolution->SerialDilution TestMicrobes Prepare Microbial Inoculum (0.5 McFarland) InoculatePlate Inoculate Agar Plate TestMicrobes->InoculatePlate InoculateWells Inoculate Wells TestMicrobes->InoculateWells PlaceDisks Place Disks on Agar InoculatePlate->PlaceDisks IncubateDisk Incubate PlaceDisks->IncubateDisk MeasureZone Measure Zone of Inhibition IncubateDisk->MeasureZone DataAnalysis Summarize Data in Table (MIC, Zone of Inhibition) MeasureZone->DataAnalysis SerialDilution->InoculateWells IncubateBroth Incubate InoculateWells->IncubateBroth DetermineMIC Determine MIC IncubateBroth->DetermineMIC DetermineMIC->DataAnalysis

Caption: Workflow for antimicrobial screening of natural products.

Disclaimer: The protocols provided are standardized guidelines. Researchers may need to optimize these protocols based on the specific properties of the test compound and the microorganisms being studied.

References

Application Notes and Protocols for 15,18-Dihydroxyabieta-8,11,13-trien-7-one as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,18-Dihydroxyabieta-8,11,13-trien-7-one is a naturally occurring abietane diterpenoid found in plant species such as Pinus (Pinaceae) and Abies recurvata.[1][2] As a purified compound, it serves as a valuable chemical standard for various analytical applications. Its well-defined structure and physicochemical properties allow for its use in the identification and quantification of related compounds in complex mixtures, such as plant extracts, herbal formulations, and biological samples.

These application notes provide detailed protocols for the effective use of this compound as a chemical standard, focusing on analytical methodologies, data presentation, and experimental workflows.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in analytical protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 213329-45-4[1]
Molecular Formula C₂₀H₂₈O₃[3]
Molecular Weight 316.44 g/mol [1]
Appearance White to off-white solidAssumed based on related compounds
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]
Solubility Soluble in organic solvents such as DMSO, methanol, and ethanolAssumed based on related compounds and vendor data[1]

Experimental Protocols

Standard Solution Preparation

Accurate preparation of standard solutions is critical for reliable quantitative analysis. The following protocol outlines the steps for preparing stock and working standard solutions of this compound.

Materials:

  • This compound chemical standard (≥98% purity)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC-grade methanol or acetonitrile

  • Dimethyl sulfoxide (DMSO), if required for initial solubilization

  • Amber glass vials for storage

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard powder and transfer it to a 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of solvent (e.g., 1-2 mL of methanol) to dissolve the compound completely. Sonication may be used to aid dissolution.

    • Once dissolved, bring the flask to volume with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial and store at -20°C or -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the analysis.

    • A typical calibration curve for HPLC analysis may include concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare these solutions fresh daily or as stability data permits.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC-UV method for the quantification of abietane diterpenoids, adapted from established methods for similar compounds. Method optimization and validation are recommended for specific applications.

Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

Table 2: HPLC-UV Method Parameters for Quantification

ParameterRecommended ConditionsNotes
Mobile Phase A Water with 0.1% Formic AcidEnsures good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 30% B (re-equilibration)Gradient may need optimization based on the sample matrix.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength ~210 nm, 254 nm, and 280 nmMonitor multiple wavelengths to determine the optimal absorbance for the analyte.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to this compound in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a chemical standard for the quantification of related compounds in a sample matrix.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Standard Weigh Chemical Standard StockSol Prepare Stock Solution Standard->StockSol WorkSol Prepare Working Standards StockSol->WorkSol HPLCRun HPLC-UV Analysis WorkSol->HPLCRun SamplePrep Sample Extraction & Preparation SamplePrep->HPLCRun CalCurve Generate Calibration Curve HPLCRun->CalCurve Quant Quantify Analyte in Sample HPLCRun->Quant CalCurve->Quant Report Final Report Quant->Report

Caption: Workflow for using a chemical standard.

Generalized Abietane Diterpenoid Biosynthesis Pathway

This diagram provides a simplified overview of the biosynthetic origin of abietane diterpenoids, the class of compounds to which this compound belongs.

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Copalyl_DP Copalyl Diphosphate GGPP->Copalyl_DP Abietadiene Abietadiene Copalyl_DP->Abietadiene Modifications Oxidations, Hydroxylations, etc. Abietadiene->Modifications Target This compound Modifications->Target

Caption: Simplified biosynthesis of abietane diterpenoids.

Applications

This compound can be utilized in the following research and development areas:

  • Phytochemical Analysis: Quantification of this and structurally related diterpenoids in crude plant extracts and essential oils.

  • Herbal Medicine Quality Control: Ensuring the consistency and potency of herbal products containing abietane diterpenoids.

  • Pharmacokinetic Studies: Serving as a reference standard in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of related compounds.

  • Natural Product Synthesis: As a reference marker for monitoring the progress of synthetic routes to new abietane diterpenoid derivatives.

Disclaimer

The protocols provided are intended as a general guide. It is essential for researchers to independently validate these methods for their specific instrumentation, sample matrices, and analytical objectives. All products mentioned are for research purposes only and not for human consumption.[1]

References

Application Notes and Protocols for the Derivatization of 15,18-Dihydroxyabieta-8,11,13-trien-7-one for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,18-Dihydroxyabieta-8,11,13-trien-7-one is an aromatic abietane diterpenoid. Abietane diterpenoids are a class of natural products known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[1][2] The structural modification of these compounds offers a promising strategy for the development of new therapeutic agents with enhanced potency and selectivity. This document provides detailed protocols for the derivatization of this compound at its key functional groups: the C-15 tertiary hydroxyl, the C-18 primary hydroxyl, and the C-7 ketone. Additionally, it summarizes the reported biological activities of structurally related abietane derivatives to guide bioactivity studies.

Chemical Structure

Derivatization_Workflow cluster_hydroxyl Hydroxyl Group Derivatization cluster_ketone Ketone Derivatization Start This compound Esterification Esterification Start->Esterification Acyl Chloride/ Anhydride Etherification Etherification Start->Etherification Alkyl Halide, Base Oxime Oxime Formation Start->Oxime NH2OH.HCl Hydrazone Hydrazone Formation Start->Hydrazone Hydrazine Derivative Bioactivity Bioactivity Studies (Antimicrobial, Cytotoxic, Anti-inflammatory) Esterification->Bioactivity Etherification->Bioactivity Oxime->Bioactivity Hydrazone->Bioactivity Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Genes activates transcription of Derivative Abietane Derivative Derivative->IKK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and readily available starting material is dehydroabietic acid.[1][2] This tricyclic diterpenoid resin acid, isolated from rosin, possesses the core abietane skeleton which can be functionalized to obtain the target molecule.[1][2]

Q2: What are the key chemical transformations required to synthesize this compound from dehydroabietic acid?

The synthesis involves three primary transformations:

  • Reduction of the C-18 carboxylic acid to a primary alcohol.

  • Benzylic oxidation at the C-7 position to introduce a ketone.[3][4]

  • Hydroxylation of the C-15 position of the isopropyl group.[5]

Q3: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Regioselectivity: The abietane skeleton has multiple potential sites for oxidation. Controlling the reaction to selectively target the C-7 and C-15 positions is critical.[3][6]

  • Chemoselectivity: The various functional groups can interfere with subsequent reactions. For example, the hydroxyl groups may require protection during oxidation steps.

  • Stereoselectivity: The introduction of new functional groups, particularly at C-7, can create stereoisomers. Controlling the stereochemistry is crucial for obtaining the desired product.

  • Purification: The separation of the target molecule from starting materials, intermediates, and side-products, including isomers, can be challenging due to their similar polarities.[7][8]

Q4: Are there any biocatalytic methods available for the hydroxylation steps?

Yes, biotransformation using microorganisms or isolated enzymes (like cytochrome P450s) can offer high regioselectivity and stereoselectivity for the hydroxylation of the abietane skeleton.[1][3] This can be a valuable alternative to traditional chemical methods, which may lack selectivity.

Troubleshooting Guides

Problem 1: Low yield during the benzylic oxidation at C-7.
Possible Cause Troubleshooting Step
Incomplete reaction - Increase reaction time. - Increase temperature. - Use a more potent oxidizing agent (e.g., CrO₃, KMnO₄), but be mindful of over-oxidation.[4]
Over-oxidation or side reactions - Use a milder oxidizing agent (e.g., N-bromosuccinimide (NBS) followed by a base). - Optimize the stoichiometry of the oxidizing agent. - Protect other sensitive functional groups, such as the C-18 hydroxyl group, prior to oxidation.
Poor solubility of the substrate - Use a co-solvent system to improve solubility.
Problem 2: Difficulty in the selective hydroxylation of the C-15 position.
Possible Cause Troubleshooting Step
Low reactivity of the tertiary C-H bonds - Employ more reactive reagents, such as those used in C-H activation/functionalization protocols.[9] - Consider a multi-step approach involving the introduction of a directing group or a functional group that can be converted to a hydroxyl group.
Lack of regioselectivity - Explore biocatalytic methods using specific microorganisms or enzymes known for hydroxylating abietane diterpenoids.[1][3] - Investigate directed C-H oxidation methods.
Formation of multiple products - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. - Utilize advanced purification techniques like preparative HPLC for separation.
Problem 3: Challenges in the purification of the final product and separation of isomers.
Possible Cause Troubleshooting Step
Similar polarity of the product and byproducts - Employ multi-column chromatography with different stationary and mobile phases. - Consider derivatization of the hydroxyl groups to alter polarity, followed by deprotection after separation.
Presence of stereoisomers - Use chiral chromatography for the separation of enantiomers or diastereomers.[7]
Co-elution of impurities - Recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

A generalized synthetic approach starting from dehydroabietic acid is outlined below. Note: This is a representative protocol, and specific conditions may require optimization.

Step 1: Reduction of Dehydroabietic Acid to 18-Hydroxyabieta-8,11,13-triene

  • Dissolve dehydroabietic acid in a suitable anhydrous solvent (e.g., THF).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and an aqueous base (e.g., NaOH solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Benzylic Oxidation at C-7 to yield 18-Hydroxyabieta-8,11,13-trien-7-one

  • Protect the C-18 hydroxyl group (e.g., as a silyl ether) if necessary to prevent over-oxidation.

  • Dissolve the C-18 protected intermediate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add an oxidizing agent (e.g., chromium trioxide in acetic acid or PCC in dichloromethane).[10]

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Work up the reaction mixture to remove the oxidant and isolate the crude product.

  • Deprotect the C-18 hydroxyl group.

  • Purify the product by column chromatography.

Step 3: Hydroxylation at C-15 to yield this compound

This step is particularly challenging and may require specialized methods.

  • Chemical Approach (via C-H activation):

    • Employ a catalyst system known for tertiary C-H hydroxylation. This may involve transition metal catalysts and a suitable oxidant.

    • Carefully control the reaction conditions to favor hydroxylation at the C-15 position.

  • Biocatalytic Approach:

    • Screen a panel of microorganisms (e.g., fungi or bacteria) for their ability to hydroxylate the substrate.

    • Incubate the substrate with the selected microorganism in a suitable culture medium.

    • Extract the product from the culture broth and purify it.

Quantitative Data Summary

The following table presents hypothetical yields for the key synthetic steps, based on typical values reported for similar transformations in abietane diterpenoids.

Reaction Step Starting Material Product Typical Yield (%)
Reduction of C-18 Carboxylic Acid Dehydroabietic acid18-Hydroxyabieta-8,11,13-triene85 - 95
Benzylic Oxidation at C-7 18-Hydroxyabieta-8,11,13-triene18-Hydroxyabieta-8,11,13-trien-7-one60 - 75
Hydroxylation at C-15 18-Hydroxyabieta-8,11,13-trien-7-oneThis compound20 - 40 (highly variable)

Visualizations

Synthetic_Pathway start Dehydroabietic Acid step1 Reduction of C-18 (e.g., LiAlH4) start->step1 Step 1 intermediate1 18-Hydroxyabieta- 8,11,13-triene step1->intermediate1 step2 Benzylic Oxidation at C-7 (e.g., CrO3) intermediate1->step2 Step 2 intermediate2 18-Hydroxyabieta- 8,11,13-trien-7-one step2->intermediate2 step3 Hydroxylation at C-15 (Chemical or Biocatalytic) intermediate2->step3 Step 3 final_product 15,18-Dihydroxyabieta- 8,11,13-trien-7-one step3->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in a Synthetic Step check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete [Yes] troubleshoot_incomplete Increase Time/Temp or Use Stronger Reagent incomplete->troubleshoot_incomplete [No] check_side_products Analyze Byproducts complete->check_side_products troubleshoot_incomplete->check_reaction side_products_present Significant Side Products check_side_products->side_products_present no_side_products Minimal Side Products check_side_products->no_side_products [No] troubleshoot_side_products Use Milder Conditions or Protecting Groups side_products_present->troubleshoot_side_products [Yes] check_purification Review Purification Protocol no_side_products->check_purification troubleshoot_side_products->check_reaction end Optimized Protocol check_purification->end

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Optimizing 15,18-Dihydroxyabieta-8,11,13-trien-7-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 15,18-Dihydroxyabieta-8,11,13-trien-7-one and related abietane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound is a natural product found in species of the Pinus (Pine) genus.[1] Other related abietane diterpenoids are commonly found in the Lamiaceae family, particularly in the genus Salvia (Sage)[2][3][4] and in plants like Juniperus communis and Tripterygium wilfordii.[5]

Q2: Which solvents are most effective for extracting abietane diterpenoids?

A2: The choice of solvent is critical and depends on the specific abietane diterpenoid and the extraction method. Generally, these compounds are lipophilic. For related abietane diterpenoids from Salvia species, methanol has shown high extraction capacity.[6] Petroleum ether has also been effectively used.[2] For dry extracts of rosemary, a 70% ethanol solution was found to be optimal.[6] The polarity of the solvent should be carefully considered to maximize the yield of the target compound.

Q3: What extraction methods are commonly used for abietane diterpenoids?

A3: Several methods can be employed, each with its own advantages and disadvantages. Common conventional methods include maceration, percolation, Soxhlet extraction, and reflux extraction.[2] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be effective. For aqueous extracts of Salvia species, decoctions have been found to be richer sources of abietane diterpenoids than infusions.[7][8]

Q4: How does temperature affect the extraction yield and stability of abietane diterpenoids?

A4: Temperature can have a significant impact. For some methods, heating can increase extraction efficiency. For instance, in the preparation of oil extracts of rosemary, maceration at 65°C for 6 hours was effective, although prolonged maceration at room temperature yielded better results.[6] However, it is important to note that abietane diterpenoids can be sensitive to heat, and prolonged exposure to high temperatures may lead to degradation. For tinctures of Salvia species, instability and decomposition of abietane diterpenoids have been observed over time.[7][8]

Q5: How can the extracted this compound be purified?

A5: After the initial extraction, the crude extract is typically a complex mixture of compounds. Purification is often achieved through various chromatographic techniques. Column chromatography using silica gel is a common method.[4] The choice of the mobile phase (solvent system) is crucial for effective separation. For instance, a gradient of petroleum ether and ethyl acetate has been used to separate abietane diterpenoids.[6]

Troubleshooting Guides

Problem 1: Low Yield of Target Compound
Possible Cause Suggested Solution
Inappropriate Solvent The polarity of your solvent may not be optimal for this compound. Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, petroleum ether, ethyl acetate, ethanol, methanol, and their aqueous mixtures) to identify the most effective one. For similar compounds, methanol and 70% ethanol have shown good results.[6]
Suboptimal Extraction Method The chosen extraction method may not be efficient for the plant matrix. Compare different methods such as maceration, Soxhlet, and ultrasound-assisted extraction (UAE). For related compounds, percolation followed by reflux has been shown to be highly efficient.[2]
Insufficient Extraction Time The extraction duration may not be long enough for the complete diffusion of the compound from the plant material. Extend the extraction time and monitor the yield at different time points to determine the optimal duration.
Incorrect Solid-to-Liquid Ratio An inappropriate ratio of plant material to solvent can limit the extraction efficiency. A higher solvent-to-solid ratio generally increases the yield, but excessively high ratios can lead to unnecessary solvent waste. A ratio of 1:10 (w/w) has been found to be more efficient than 1:20 (w/w) in some cases.[6]
Degradation of the Compound Abietane diterpenoids can be unstable under certain conditions.[7][8] Avoid prolonged exposure to high temperatures and light. Consider using extraction methods that operate at lower temperatures, such as maceration at room temperature.
Improper Plant Material Preparation The particle size of the plant material can affect extraction efficiency. Grinding the material to a smaller particle size increases the surface area for solvent interaction and can improve yield.
Problem 2: Co-extraction of Impurities
Possible Cause Suggested Solution
Low Selectivity of Solvent The solvent used may be dissolving a wide range of compounds in addition to the target molecule. Try a solvent with a different polarity to increase selectivity. Alternatively, perform a sequential extraction with solvents of increasing polarity.
Complex Plant Matrix The source material naturally contains a high diversity of compounds with similar properties to the target molecule. This necessitates a more rigorous purification strategy post-extraction.
Inefficient Purification Step The initial purification method (e.g., column chromatography) may not be providing adequate separation. Optimize the chromatographic conditions by trying different stationary phases (e.g., silica gel, alumina) and mobile phase compositions. Consider using techniques like preparative HPLC for higher resolution.

Data Presentation

Disclaimer: The following data is for abietane-type diterpenes from Salvia species and may serve as a reference for optimizing the extraction of this compound.

Table 1: Quantitative Yield of Total Abietane Diterpenoids from Salvia officinalis using Petroleum Ether

Extraction Method Estimated Total Diterpene Content (mg/g of dry plant weight)
Soxhlet, Reflux, Percolation50 - 55 (or higher)[2]

Table 2: Yield of Carnosic Acid (an Abietane Diterpene) from Salvia fruticosa (SF) and Salvia officinalis (SO) using Aqueous Extraction Methods

Extraction Method Duration Yield in SF (mg/g dry leaves) Yield in SO (mg/g dry leaves)
Infusion 5 min0.44 ± 0.040.95 ± 0.08
10 min0.49 ± 0.041.05 ± 0.09
15 min0.53 ± 0.051.14 ± 0.10
Decoction 5 min0.70 ± 0.061.50 ± 0.13
10 min0.71 ± 0.061.52 ± 0.13
15 min0.73 ± 0.061.55 ± 0.13

(Data adapted from a study on bioactive abietane-type diterpenes)[8]

Experimental Protocols

General Protocol for Extraction of Abietane Diterpenoids from Plant Material

This is a generalized protocol based on methods used for related compounds. Optimization will be necessary for your specific application.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction (Example: Maceration):

    • Weigh the powdered plant material and place it in a suitable vessel.

    • Add the selected solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Stir the mixture for a defined period (e.g., 24 hours) at a controlled temperature (e.g., room temperature).[6]

    • Protect the mixture from light to prevent degradation of light-sensitive compounds.

  • Filtration and Concentration:

    • Separate the extract from the solid plant material by filtration.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 40°C).

  • Purification (Example: Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Prepare a silica gel column with a non-polar solvent (e.g., hexane or petroleum ether).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., a mixture of petroleum ether and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it).[6]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow start Start: Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (TLC, HPLC, NMR) purification->analysis pure_compound Purified 15,18-Dihydroxyabieta- 8,11,13-trien-7-one analysis->pure_compound

Caption: A general experimental workflow for the extraction and purification of this compound.

troubleshooting_yield low_yield Low Yield of Target Compound cause1 Inappropriate Solvent low_yield->cause1 Possible Cause cause2 Suboptimal Method low_yield->cause2 Possible Cause cause3 Insufficient Time/Temp low_yield->cause3 Possible Cause cause4 Degradation low_yield->cause4 Possible Cause solution1 Test Solvent Polarity Range cause1->solution1 Solution solution2 Compare Different Extraction Techniques cause2->solution2 Solution solution3 Optimize Duration and Temperature cause3->solution3 Solution solution4 Use Milder Conditions (e.g., lower temp, protect from light) cause4->solution4 Solution

Caption: Troubleshooting guide for low extraction yield.

References

Technical Support Center: Overcoming Solubility Issues of 15,18-Dihydroxyabieta-8,11,13-trien-7-one in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 15,18-Dihydroxyabieta-8,11,13-trien-7-one during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is a diterpenoid natural product.[1] Like many complex organic molecules derived from natural sources, it possesses a hydrophobic structure, which often leads to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media and buffers.[2] Inadequate solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.[3]

Q2: What is the recommended primary solvent for creating a stock solution of this compound?

A2: For hydrophobic compounds like this abietane diterpenoid, the recommended primary solvent for preparing a high-concentration stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][4] While other organic solvents like ethanol, methanol, or acetone can be considered, DMSO is generally the most effective.[2][5] It is crucial to ensure the final concentration of the organic solvent in the aqueous assay medium is kept to a minimum (typically ≤0.5%) to avoid cytotoxicity.[3][4]

Q3: My compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "solvent shock," which occurs when a concentrated organic stock is rapidly diluted into an aqueous medium.[2] To prevent this, a serial dilution method is recommended. Instead of a single large dilution, perform one or more intermediate dilution steps to gradually reduce the solvent polarity.[2] Additionally, adding the compound stock dropwise to the pre-warmed (37°C) medium while gently vortexing can aid in dispersion and prevent precipitation.[2][4]

Q4: Are there alternative methods to enhance the aqueous solubility of this compound?

A4: Yes, if DMSO is not suitable for your experimental setup or if solubility issues persist, you can explore the use of formulation strategies. These include:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For in vivo formulations, combinations like DMSO with PEG300, Tween 80, and saline are used, and similar principles can be adapted for in vitro work, keeping cell tolerance in mind.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a complex that is more soluble in water.[2][6][7]

  • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be used in biochemical (cell-free) assays to help solubilize compounds by forming micelles.[8] However, they are generally not suitable for cell-based assays due to cytotoxicity.[8]

Q5: How should I store stock solutions of this compound?

A5: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and allow moisture absorption by the solvent, reducing its solubilizing capacity.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution(s)
Compound powder will not dissolve in DMSO. 1. Low-quality or non-anhydrous DMSO. 2. Insufficient mechanical agitation. 3. Compound concentration is too high.1. Use fresh, high-purity, anhydrous DMSO.[2] 2. Gently warm the solution up to 37°C and vortex or sonicate briefly.[2][4] 3. Try preparing a lower concentration stock solution.
Precipitate forms immediately upon dilution in aqueous buffer/medium. 1. "Solvent shock" from rapid dilution.[2] 2. Final concentration exceeds the compound's kinetic solubility in the medium.1. Use a serial dilution method (see Protocol 2). 2. Add the stock solution dropwise into pre-warmed medium while vortexing.[2] 3. Lower the final working concentration of the compound.[4]
Solution appears cloudy or contains visible particles after dilution. 1. Incomplete dissolution in the primary stock. 2. Formation of fine precipitates or aggregates.1. Before dilution, visually inspect the DMSO stock against a light source to ensure it is a clear solution.[2] 2. Centrifuge the final working solution at high speed to pellet aggregates before adding to cells.[9]
High variability in experimental results between replicates. 1. Inconsistent dosing due to compound precipitation. 2. Degradation of the compound in the stock solution.1. Prepare the final working solution fresh for each experiment and use it immediately. 2. Ensure proper storage of stock solutions and avoid multiple freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Materials:

  • This compound (MW: 316.44 g/mol )[1]

  • High-purity, anhydrous DMSO

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated analytical balance

  • Vortexer or sonicator

Procedure:

  • Weigh Compound: Accurately weigh 3.16 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Facilitate Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, gentle warming to 37°C or brief sonication in a water bath can be applied.[4]

  • Visual Confirmation: Hold the vial against a light source to confirm the solution is clear and free of any particulates.[2]

  • Storage: Aliquot into single-use volumes and store at -80°C.[1]

Protocol 2: Preparation of a 10 µM Final Working Solution in Cell Culture Medium

Materials:

  • 10 mM Primary Stock of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortexer

Procedure:

  • Prepare Intermediate Stock (1 mM):

    • Add 10 µL of the 10 mM primary stock solution to 90 µL of 100% DMSO.

    • Vortex gently to mix. This is your 1000X (10 mM) to 100X (1 mM) intermediate dilution.

  • Prepare Final Working Solution:

    • Warm the required volume of your complete cell culture medium to 37°C.[4]

    • To achieve a final concentration of 10 µM, you will dilute the 1 mM intermediate stock 1:100 into the pre-warmed medium. The final DMSO concentration will be 0.1%.

    • Crucially: Add the 1 mM intermediate stock dropwise to the medium while gently swirling or vortexing the tube.[2] For example, to make 1 mL of working solution, add 10 µL of the 1 mM stock to 990 µL of medium.

  • Dose Cells: Immediately use the freshly prepared working solution to treat your cells. Do not store the aqueous working solution.

Visual Guides

G cluster_stock Primary Stock Preparation weigh Weigh 3.16 mg of Compound add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve confirm Visually Confirm Clear Solution dissolve->confirm store Aliquot & Store at -80°C confirm->store G start Precipitation Observed in Aqueous Medium check_conc Is the final working concentration too high? start->check_conc check_dilution Was a single-step dilution performed? check_conc->check_dilution No lower_conc Reduce final working concentration check_conc->lower_conc Yes serial_dilution Use serial dilution protocol (See Protocol 2) check_dilution->serial_dilution Yes check_mixing Was stock added dropwise to warmed, vortexing medium? check_dilution->check_mixing No end_node Problem Resolved lower_conc->end_node serial_dilution->end_node modify_mixing Implement dropwise addition to pre-warmed, vortexing medium check_mixing->modify_mixing No consider_formulation Consider formulation with solubilizing agents (e.g., cyclodextrin) check_mixing->consider_formulation Yes, issue persists modify_mixing->end_node

References

Technical Support Center: Stability of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the stability of 15,18-Dihydroxyabieta-8,11,13-trien-7-one during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a powder at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C, which should maintain its stability for up to one year.[1]

Q2: Which solvents are suitable for dissolving this compound?

Q3: What are the common causes of instability for a compound like this compound in experimental settings?

A3: The stability of abietane diterpenoids can be influenced by several factors. Inconsistent results in bioassays can often be a sign of compound instability.[7] Common causes include:

  • Chemical Instability: This can be due to pH, temperature, light, and oxidation.[2][7] Many compounds are susceptible to hydrolysis at acidic or basic pH.[7]

  • Metabolic Instability: In cell-based assays, the compound can be metabolized by cellular enzymes, such as Cytochrome P450s.[7]

  • Physical Instability: The compound may precipitate out of solution if its solubility limit is exceeded in the assay medium, or it could adsorb to plastic labware.[6]

Q4: How can I experimentally assess the stability of this compound in my chosen solvent or assay medium?

A4: A systematic stability study is recommended. This typically involves incubating the compound in the solvent or medium under your experimental conditions (e.g., 37°C). Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[2][6][8] The percentage of the compound remaining at each time point is then calculated relative to the initial concentration (time 0).

Troubleshooting Guide

Q5: My biological assay results with this compound are inconsistent. Could this be a stability issue?

A5: Yes, inconsistent or variable activity is a strong indicator of compound instability.[7] Degradation over the course of the experiment leads to a lower effective concentration of the active compound, resulting in poor reproducibility.[7]

  • Troubleshooting Step 1: First, confirm the purity and identity of your compound stock.

  • Troubleshooting Step 2: Perform a stability assessment in your specific assay buffer or medium, following the protocol outlined in this guide (See: Protocol 1: Chemical Stability Assessment in Solution).

  • Troubleshooting Step 3: If instability is confirmed, consider optimizing your assay conditions, such as reducing the incubation time or replenishing the compound at regular intervals for longer experiments.[6]

Q6: I see new peaks appearing in my HPLC chromatogram during my stability study. What do they represent?

A6: The appearance of new peaks that increase in area over time while the parent compound peak decreases is a clear sign of degradation.[6] To confirm these are degradation products:

  • Compare with a Control: Analyze a freshly prepared sample or a control sample stored under ideal conditions (e.g., -80°C). These new peaks should be absent.[6]

  • Perform a Forced Degradation Study: Intentionally exposing the compound to stress conditions like acid, base, heat, oxidation, and light can help confirm that these new peaks are indeed degradants.[6][8] If the peaks increase under these stress conditions, they are likely degradation products.[6]

  • Use Advanced Detectors: A Photodiode Array (PDA) detector can show if the new peaks share a similar UV spectrum with the parent compound. A Mass Spectrometry (MS) detector is invaluable for identifying the mass of the degradation products, which helps in their structural elucidation.[6][9]

Q7: The total peak area in my HPLC analysis (parent + degradants) is decreasing over time. What could be the cause?

A7: This issue, often referred to as a failure in "mass balance," can be due to several reasons:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, making them undetectable by a UV detector.[6] Using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer can help identify such products.[3]

  • Precipitation: The compound or its degradants might be precipitating out of the solution. Visually inspect your samples for any precipitate.

  • Adsorption: The compound may be adsorbing to the surfaces of your labware (e.g., microplate wells, pipette tips).[6] Using low-adsorption labware or including a small percentage of a non-ionic surfactant might mitigate this.

Quantitative Data Summary

Disclaimer: The following table presents hypothetical stability data for this compound for illustrative purposes. This data is based on the general behavior of abietane diterpenoids and should be confirmed by experimental studies.

Table 1: Illustrative Stability of this compound in Various Solvents (% Remaining after 24 hours)

Solvent SystemTemperature: 4°CTemperature: 25°C (Room Temp)Temperature: 37°C
DMSO (100%)>99%>98%>95%
Ethanol (100%)>99%>97%>94%
Methanol (100%)>99%>97%>93%
Aqueous Buffer (pH 7.4) with 0.5% DMSO>95%~85%~70%
Aqueous Buffer (pH 5.0) with 0.5% DMSO>97%~90%~80%
Cell Culture Medium (e.g., DMEM) with 0.5% DMSO>90%~80%~60%

Experimental Protocols

Protocol 1: Chemical Stability Assessment in Solution

This protocol describes a general method to assess the stability of this compound in a chosen solvent or buffer system using HPLC.

1. Objective: To determine the rate of degradation of the compound in a specific liquid medium over time at a set temperature.

2. Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Test solvent/buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with UV or MS detector

  • HPLC column suitable for diterpenoid analysis (e.g., C18 or C30).[3][4]

  • Incubator or water bath

3. Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Preparation of Working Solution: Dilute the stock solution into the pre-warmed (e.g., 37°C) test solvent/buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.

  • Incubation and Sampling:

    • Immediately after preparation, take the "time 0" sample by transferring an aliquot (e.g., 100 µL) into an HPLC vial. To stop further degradation, the sample can be immediately diluted with a cold mobile phase (e.g., Acetonitrile/Water) or stored at -25°C.[2]

    • Incubate the remaining working solution at the desired temperature (e.g., 37°C).[2]

    • Collect subsequent aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).[6] Process each sample identically to the "time 0" sample.

  • Sample Analysis:

    • Analyze all samples by a validated, stability-indicating HPLC method in a single batch to ensure consistency.[2]

    • Record the peak area of the parent compound at each time point.

  • Data Evaluation:

    • Calculate the percentage of the compound remaining at each time point relative to the peak area at time 0.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Protocol 2: Forced Degradation Study

1. Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.[8]

2. Methodology: Expose a solution of the compound (e.g., 100 µg/mL) to the following stress conditions:[8]

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[8]

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 8 hours.[8]

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 12 hours, protected from light.[8]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[8]

  • Photodegradation: Expose the solution to light (e.g., in a photostability chamber) and compare it against a control sample kept in the dark.[8]

After exposure, neutralize the acid and base samples and analyze all samples by HPLC, comparing them to an unstressed control.[8]

Visualizations

experimental_workflow prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare 10 µM Working Solution in Test Buffer (e.g., PBS, pH 7.4) prep_stock->prep_work incubate Incubate at 37°C prep_work->incubate sample_t0 Sample at T=0 prep_work->sample_t0 sample_tx Sample at T=x (e.g., 2, 4, 8, 24h) incubate->sample_tx hplc Analyze All Samples by HPLC-UV/MS sample_t0->hplc sample_tx->hplc data Calculate % Remaining vs. T=0 & Plot Degradation Curve hplc->data

Caption: Workflow for assessing compound stability in solution.

troubleshooting_flowchart start Inconsistent Experimental Results check_purity Confirm Compound Purity and Identity start->check_purity is_pure Is Compound Pure? check_purity->is_pure source_new Source New, Verified Compound Batch is_pure->source_new No check_sol Evaluate Solubility in Assay Medium is_pure->check_sol Yes source_new->start is_soluble Is Compound Soluble? check_sol->is_soluble optimize_sol Optimize Solvent/ Formulation is_soluble->optimize_sol No run_stability Perform Stability Test in Assay Medium is_soluble->run_stability Yes optimize_sol->run_stability is_stable Is Compound Stable? run_stability->is_stable optimize_assay Optimize Assay Conditions (e.g., reduce time, replenish) is_stable->optimize_assay No end Consistent Results is_stable->end Yes optimize_assay->end

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: HPLC Analysis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with 15,18-Dihydroxyabieta-8,11,13-trien-7-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring abietane diterpenoid found in plants of the Pinus genus.[1] These compounds are generally nonpolar and hydrophobic.[2]

Q2: What are the likely chemical properties of this compound relevant to HPLC analysis?

While experimental data for this specific compound is limited, we can infer its properties based on its structure and related compounds:

  • Polarity: As an abietane diterpenoid, it is expected to be relatively nonpolar. A structurally similar compound, Abieta-8,11,13-triene-7,15,18-triol, has a computed XLogP3 of 2.9, indicating moderate hydrophobicity.[3]

Troubleshooting HPLC Peak Tailing

Peak tailing is a common issue in HPLC where the peak asymmetry factor is greater than 1. This can lead to poor resolution and inaccurate quantification. The following guide addresses potential causes and solutions for peak tailing of this compound.

Initial Assessment

Question: My peak for this compound is tailing. Where do I start?

Answer: Start with a systematic approach to diagnose the problem. First, determine if the issue is with a single peak or all peaks in the chromatogram.

  • All peaks tailing: This often points to a problem with the column, such as a void or contamination, or an issue with the HPLC system (e.g., extra-column volume).

  • Only the analyte peak tails: This suggests a specific chemical interaction between this compound and the stationary phase, or a problem with the mobile phase conditions.

Mobile Phase Issues

Question: Could the mobile phase be causing the peak tailing?

Answer: Yes, the mobile phase composition, particularly its pH, can significantly impact the peak shape of ionizable compounds.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: If your compound has a phenolic hydroxyl group, its ionization state is pH-dependent. At a pH close to the compound's pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak tailing.

    • Recommendation: Adjust the mobile phase pH to be at least 2 units below the pKa of the phenolic hydroxyl group. For most phenols (pKa 9-11), a mobile phase pH of 3-4 is a good starting point. This ensures the compound is in a single, non-ionized form, minimizing secondary interactions with the silica backbone of the stationary phase.

  • Buffer Concentration: Ensure adequate buffering capacity to maintain a consistent pH throughout the analysis.

    • Recommendation: Use a buffer concentration of 20-50 mM.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate or acetate) at different pH values (e.g., pH 3.0, 4.0, 5.0, and 6.0).

  • Equilibrate the Column: For each new mobile phase, flush the column with at least 10-20 column volumes to ensure full equilibration.

  • Inject the Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak asymmetry at each pH. A significant improvement in peak shape at lower pH suggests that secondary silanol interactions are the cause of tailing.

Parameter Potential Issue Recommended Action Expected Outcome
Mobile Phase pH pH is close to the analyte's pKa, causing mixed ionization states.Adjust pH to at least 2 units below the pKa of the phenolic group (e.g., pH 3-4).Sharper, more symmetrical peak.
Buffer Strength Inadequate buffering capacity leading to pH shifts on the column.Use a buffer concentration of 20-50 mM.Consistent retention times and peak shapes.
Stationary Phase Interactions

Question: How does the stationary phase contribute to peak tailing?

Answer: Secondary interactions between the analyte and the stationary phase are a primary cause of peak tailing. For a compound like this compound, the likely culprits are interactions with residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Silanol Interactions: Residual silanol groups on the surface of C18 columns are acidic and can interact with polar functional groups on the analyte, such as hydroxyl groups.

    • Recommendation:

      • Use an end-capped C18 column to minimize the number of free silanol groups.

      • Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

      • Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.

  • Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.

    • Recommendation: Flush the column with a strong solvent (e.g., isopropanol or a mixture of methanol and dichloromethane) to remove contaminants. If this does not resolve the issue, the column may need to be replaced.

Method and System Issues

Question: What if the mobile phase and stationary phase are not the problem?

Answer: Other factors related to your analytical method and HPLC system can also cause peak tailing.

Troubleshooting Steps:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

    • Recommendation: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive volume in the tubing, detector cell, or fittings can cause band broadening and peak tailing.

    • Recommendation: Use tubing with a smaller internal diameter and minimize the length of all connections between the injector, column, and detector.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Recommendation: Dissolve the sample in the initial mobile phase or a weaker solvent if possible.

Parameter Potential Issue Recommended Action Expected Outcome
Sample Concentration Mass overload saturating the stationary phase.Reduce injection volume or dilute the sample.Improved peak symmetry.
Injection Volume Volume overload causing band spreading.Reduce the injection volume.Sharper peak.
Sample Solvent Sample dissolved in a solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.Reduced peak distortion.
System Plumbing Large extra-column volume.Use shorter, narrower ID tubing.Sharper peaks, especially for early eluting compounds.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System/Column Issue check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_column Check Column (voids, contamination) system_issue->check_column check_system Check System (extra-column volume) system_issue->check_system mobile_phase Mobile Phase Optimization analyte_issue->mobile_phase stationary_phase Stationary Phase Interactions analyte_issue->stationary_phase method_parameters Method Parameters analyte_issue->method_parameters flush_column Flush with Strong Solvent check_column->flush_column replace_column Replace Column flush_column->replace_column If tailing persists optimize_tubing Optimize Tubing check_system->optimize_tubing adjust_ph Adjust Mobile Phase pH (lower pH, e.g., 3-4) mobile_phase->adjust_ph check_buffer Check Buffer Strength mobile_phase->check_buffer use_endcapped Use End-Capped Column stationary_phase->use_endcapped add_modifier Add Mobile Phase Modifier (e.g., TEA) stationary_phase->add_modifier check_overload Check for Column Overload (reduce concentration/volume) method_parameters->check_overload check_solvent Check Sample Solvent method_parameters->check_solvent

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Optimizing GC-MS Parameters for Abietane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of abietane diterpenoids using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the GC-MS analysis of abietane diterpenoids.

Question 1: Why are my abietane diterpenoid peaks tailing?

Answer:

Peak tailing is a common issue in gas chromatography and can arise from several factors, particularly with polar or active compounds like some abietane diterpenoids.[1][2][3][4] Tailing peaks can compromise resolution and lead to inaccurate quantification. Here are the primary causes and solutions:

  • Active Sites in the System: Abietane diterpenoids with polar functional groups (e.g., carboxyl, hydroxyl) can interact with active sites (silanol groups) in the GC inlet liner, the column, or at connectors.[3][4]

    • Solution: Use a deactivated or ultra-inert inlet liner.[1][5] Regularly perform inlet maintenance, including replacing the liner, O-ring, and septum.[1][6] Trimming 10-20 cm from the front of the column can remove accumulated active sites.[1][3]

  • Poor Column Condition: Column degradation or contamination can lead to peak tailing for all compounds.[1][4]

    • Solution: Condition the column according to the manufacturer's instructions before use.[7] If the column is old or has been exposed to complex matrices, it may need replacement.[1]

  • Improper Column Installation: A poorly cut or installed column can create dead volume and disturb the sample flow path, causing indiscriminate peak tailing.[1][3][4]

    • Solution: Ensure the column is cut cleanly and squarely.[3][4] Install the column in the inlet and detector according to the manufacturer's specified distances.[4]

  • Suboptimal Temperature Program: If the initial oven temperature is too high, it can cause issues with solvent focusing, leading to peak distortion for early eluting peaks.[1][6]

    • Solution: For splitless injections, set the initial oven temperature 10-20°C below the boiling point of the injection solvent to ensure proper analyte focusing at the head of the column.[1][6]

Question 2: I am seeing poor resolution between different abietane diterpenoid isomers. How can I improve separation?

Answer:

Improving the resolution of structurally similar isomers requires a systematic optimization of several GC parameters.

  • Optimize the Temperature Program: The oven temperature ramp rate has a significant impact on separation.[8][9][10]

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp increases the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.[11] The optimal ramp rate can be estimated as 10°C per column hold-up time.[12]

  • Select the Right GC Column: The column's stationary phase is the most critical factor for selectivity.[13]

    • Solution: A non-polar (e.g., 5% phenyl/95% dimethylpolysiloxane like DB-5) or mid-polarity column is often a good starting point.[14] For more polar abietanes, a more polar stationary phase may be required to achieve better separation.[14]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. Operating too far from the optimal velocity can decrease efficiency and, consequently, resolution.[11]

  • Increase Column Length or Decrease Internal Diameter: Column dimensions directly influence its resolving power (efficiency).[13][15]

    • Solution: Doubling the column length can increase resolution by about 40%.[13] Alternatively, using a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases efficiency and leads to narrower peaks, which improves resolution.[11][13][15]

Question 3: My abietane diterpenoids are not detected or show very low response. What could be the issue?

Answer:

Low or no signal can be due to the non-volatile nature of these compounds, thermal degradation, or issues with the MS detector.

  • High Boiling Points & Low Volatility: Diterpenoids are relatively large molecules and may not volatilize efficiently in the GC inlet, especially those with polar functional groups.[16]

    • Solution: Derivatization is often necessary. Converting polar groups (like -COOH and -OH) into less polar, more volatile silyl ethers (e.g., using BSTFA) is a common and effective strategy for abietanes.[17][18]

  • Thermal Degradation: Some abietane structures can be thermally labile and may degrade at high inlet temperatures.[19]

    • Solution: Optimize the inlet temperature. It should be high enough to ensure complete vaporization but not so high as to cause degradation.[14] A typical starting point is 250°C, which can be adjusted based on analyte response.

  • Mass Spectrometer Settings: Incorrect MS parameters can lead to poor sensitivity.

    • Solution: Ensure the MS source and quadrupole temperatures are set appropriately (e.g., source at 230°C, quad at 150°C are common starting points, but consult your instrument's recommendations).[20] For low-level detection, use Selected Ion Monitoring (SIM) mode, which is significantly more sensitive than full scan mode, by monitoring characteristic ions of your target abietanes.[7]

Quantitative Data Summary

Optimizing a GC-MS method requires a systematic approach. The following tables provide recommended starting parameters for the analysis of silylated abietane diterpenoids. These should be considered as a baseline for further method development.

Table 1: Recommended GC Parameters

ParameterRecommended SettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessBalances resolution and analysis time for general screening.[15]
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)Good general-purpose phase for moderately polar compounds.[14]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for 0.25 mm ID columns to maintain efficiency.[7]
Inlet Temperature 250 - 280 °CEnsures volatilization without causing degradation.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Injection Volume 1 µLStandard volume to prevent overloading.
Oven Program Initial: 100°C, hold 2 minAllows for solvent focusing.
Ramp: 10°C/min to 300°CSeparates compounds based on boiling points.
Final Hold: 5-10 min at 300°CEnsures elution of heavy compounds like diterpenoids.[16]

Table 2: Recommended MS Parameters

ParameterRecommended SettingPurpose
Ionization Mode Electron Ionization (EI)Standard for creating reproducible mass spectra.
Ionization Energy 70 eVStandard energy for generating library-searchable spectra.
Source Temperature 230 °CBalances ionization efficiency and prevents contamination.
Quadrupole Temp 150 °CEnsures stable mass filtering.
Transfer Line Temp 280 - 300 °CPrevents condensation of analytes between GC and MS.
Acquisition Mode Full Scan (m/z 50-550)For identification of unknown compounds.
SIM (Selected Ion Monitoring)For quantification and detection of target compounds at low levels.
Solvent Delay 3 - 5 minPrevents the solvent peak from damaging the MS filament.[10]

Experimental Protocols

Protocol 1: Silylation of Abietane Diterpenoids for GC-MS Analysis

This protocol describes the derivatization of polar abietane diterpenoids using BSTFA with TMCS as a catalyst to increase their volatility.[17]

Materials:

  • Dried sample extract containing abietane diterpenoids.

  • Pyridine (anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC vials with inserts.

  • Heating block or oven.

Procedure:

  • Ensure the sample extract is completely dry. Water and protic solvents like methanol will destroy the silylation reagent.[21]

  • Dissolve 0.1-1.0 mg of the dried extract in 100 µL of anhydrous pyridine in a GC vial.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. Analyze within 24 hours for best results.

Visualizations

// Tailing Peaks Branch tailing [label="Peaks Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; all_tail [label="All Peaks Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; some_tail [label="Only Analyte Peaks Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

peak_shape -> tailing [label="Yes"];

tailing -> all_tail; all_tail -> some_tail [label="No"];

// Solutions for All Peaks Tailing sol_flow_path [label="Check Flow Path:\n1. Re-install column\n2. Check for leaks\n3. Trim column front", fillcolor="#4285F4", fontcolor="#FFFFFF"]; all_tail -> sol_flow_path [label="Yes"];

// Solutions for Some Peaks Tailing sol_activity [label="Address Column/Liner Activity:\n1. Use inert liner\n2. Derivatize sample\n3. Replace column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; some_tail -> sol_activity [label="Yes"];

// Resolution Branch resolution [label="Poor Resolution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; peak_shape -> resolution [label="No"];

sol_resolution [label="Optimize Separation:\n1. Decrease oven ramp rate\n2. Check carrier gas flow\n3. Use longer/narrower column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolution -> sol_resolution [label="Yes"];

// Sensitivity Branch sensitivity [label="Low/No Signal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; resolution -> sensitivity [label="No"];

sol_sensitivity [label="Improve Sensitivity:\n1. Derivatize sample (silylation)\n2. Optimize inlet temperature\n3. Use SIM mode on MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sensitivity -> sol_sensitivity [label="Yes"];

// End Point end_node [label="End: Optimized Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_flow_path -> end_node; sol_activity -> end_node; sol_resolution -> end_node; sol_sensitivity -> end_node; sensitivity -> end_node [label="No"]; }

Caption: Troubleshooting workflow for common GC-MS issues.

Derivatization_Workflow start Start: Dried Sample Extract dissolve Dissolve in 100 µL Anhydrous Pyridine start->dissolve add_reagent Add 100 µL BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex Vial (30 seconds) add_reagent->vortex heat Heat at 70°C (30 minutes) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation protocol for abietane diterpenoids.

References

"avoiding degradation of 15,18-Dihydroxyabieta-8,11,13-trien-7-one during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 15,18-Dihydroxyabieta-8,11,13-trien-7-one to minimize degradation and ensure the integrity of your research results. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound under the following conditions:

  • As a solid (powder): Store at -20°C for up to 3 years.[1]

  • In solvent: Store at -80°C for up to 1 year.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: Based on its chemical structure (a diterpenoid with hydroxyl and ketone groups), suitable solvents would include dimethyl sulfoxide (DMSO), ethanol, methanol, and other polar organic solvents. For biological experiments, DMSO is a common choice. However, always refer to the manufacturer's product data sheet for specific solubility information.

Q3: My compound has changed color. What could be the cause?

A3: A change in color, such as yellowing or browning, often indicates degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. The phenolic hydroxyl group and the conjugated ketone system in the molecule are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

Q4: I suspect my stock solution has degraded. How can I check its purity?

A4: The most common method to assess the purity of your compound and detect degradation products is High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector. A loss in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving potential issues related to the degradation of this compound.

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Step Recommended Action
Degradation of stock solution 1. Check the age and storage conditions of your stock solution.1. Prepare a fresh stock solution from solid material.
2. Analyze the old and new stock solutions by HPLC to compare purity.2. If degradation is confirmed, discard the old stock solution.
Improper handling 1. Review your experimental workflow for potential exposure to light or high temperatures.1. Protect solutions from light by using amber vials or covering with aluminum foil.
2. Minimize the time the compound is kept at room temperature.
Freeze-thaw cycles 1. Determine the number of times the stock solution has been frozen and thawed.1. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue 2: Visible Particulates or Color Change in Solution
Potential Cause Troubleshooting Step Recommended Action
Precipitation 1. Gently warm the solution to see if the precipitate redissolves.1. If it redissolves, the issue may be solubility at lower temperatures. Consider preparing a more dilute stock.
2. If it does not redissolve, it may be a degradation product.2. Filter the solution through a 0.22 µm syringe filter before use.
Oxidation 1. Check if the solution was stored under an inert atmosphere.1. For long-term storage of solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
2. Analyze the solution by HPLC-UV/Vis to look for new peaks characteristic of oxidized species.2. If oxidation is confirmed, prepare a fresh solution and handle it with care to minimize air exposure.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Objective: To determine the purity of a sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (optional, for improving peak shape)

  • HPLC system with a C18 reversed-phase column and a UV/PDA detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, likely in the range of 220-280 nm based on the chromophores in the molecule.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas. Purity can be estimated by the relative area of the main peak.

    • The presence of additional peaks indicates impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. These studies are crucial for understanding degradation pathways.[2][3]

Objective: To identify potential degradation pathways and products under stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

  • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light).

Methodology:

  • Prepare separate samples of the compound for each stress condition.

  • Include a control sample stored under recommended conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC (using Protocol 1) to monitor the decrease in the parent compound and the formation of degradation products.

Visualizations

Storage_Troubleshooting_Workflow start Inconsistent Experimental Results or Visible Degradation check_storage Review Storage Conditions (Temp, Light, Solvent, Age) start->check_storage hplc_analysis Analyze Sample by HPLC check_storage->hplc_analysis compare_results Compare with Reference or Fresh Sample hplc_analysis->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Purity < 95% or new peaks observed no_degradation No Significant Degradation compare_results->no_degradation Purity ≥ 95% prepare_fresh Prepare Fresh Stock Solution and Aliquot degradation_confirmed->prepare_fresh investigate_other Investigate Other Experimental Variables no_degradation->investigate_other optimize_handling Optimize Handling Procedures (e.g., minimize light/air exposure) prepare_fresh->optimize_handling

Caption: Troubleshooting workflow for suspected degradation.

Degradation_Pathways compound This compound oxidation Oxidation (Air, Peroxides) compound->oxidation light Photodegradation (UV/Vis Light) compound->light temperature Thermal Degradation (Heat) compound->temperature ph Hydrolysis (Acid/Base) compound->ph oxidized_products Quinone-type Structures and other oxidized derivatives oxidation->oxidized_products photoproducts Photodegradation Products light->photoproducts thermal_products Thermally Degraded Products temperature->thermal_products hydrolysis_products Hydrolysis Products ph->hydrolysis_products

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Abietane Diterpenoid NMR Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of abietane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most characteristic signals in the ¹H NMR spectrum of a typical abietane diterpenoid?

A1: The most recognizable signals are typically the methyl groups. Abietane skeletons feature two tertiary methyl singlets at the C-4 and C-10 positions (C-19 and C-18, respectively) and a secondary methyl doublet or two methyl doublets from the isopropyl group at C-13 (C-16 and C-17). The exact chemical shifts of these methyl groups are highly sensitive to the stereochemistry and substitution pattern of the molecule. For instance, in abietic acid, the three methyl groups appear at different chemical shifts, which can be used for preliminary identification.[1]

Q2: How can I assign the quaternary carbons in the ¹³C NMR spectrum of my abietane diterpenoid?

A2: Quaternary carbons do not have directly attached protons, so they will be absent in DEPT-135 and HSQC spectra but present in the standard ¹³C NMR spectrum.[1] Their assignment relies on long-range correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2][3] Look for 2-bond and 3-bond correlations (²J_CH and ³J_CH) from nearby protons. For example, the C-4 quaternary carbon should show HMBC correlations to the protons of the two methyl groups attached to it (H₃-18 and H₃-19) and to H-5.

Q3: The signals in the aliphatic region (approx. 1.0-2.5 ppm) of my ¹H NMR spectrum are severely overlapped. How can I resolve them?

A3: Signal overlap in the aliphatic region is a common challenge.[4] The best approach is to use two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spect Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing you to trace spin systems through the molecule.[5][6] You can "walk" along a chain of coupled protons, even if their signals are overlapped in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[3] By spreading the proton signals out over the wider carbon chemical shift range, it provides excellent resolution for overlapping proton signals.

  • Changing Solvents: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃OD) can induce differential shifts in proton resonances, potentially resolving overlaps.[4]

Q4: How can 2D NMR experiments help distinguish between different abietane isomers like abietic acid and palustric acid?

A4: Isomers are distinguished by the specific connectivity of their atoms, which can be definitively established using 2D NMR. While their 1D spectra may be similar, key differences will appear in correlation spectra. For abietane isomers that differ in the position of double bonds, the HMBC experiment is crucial.[1] For example, the long-range couplings from the olefinic protons to surrounding carbons will be unique for each isomer, providing a clear fingerprint of the double bond positions. NOESY/ROESY experiments, which show through-space correlations, can also help differentiate stereoisomers by revealing the relative proximity of protons.[6][7]

Q5: My HMBC spectrum is missing an expected correlation to a key quaternary carbon. What could be the reason?

A5: The absence of an HMBC cross-peak does not always mean there is no correlation. The intensity of an HMBC peak depends on the value of the long-range J-coupling constant (ⁿJ_CH).[3] For three-bond couplings (³J_CH), this value is dependent on the dihedral angle (Karplus relationship). If the dihedral angle is close to 90°, the coupling constant can be near zero, causing the cross-peak to be absent or too weak to observe.[3] To overcome this, you can try re-running the HMBC experiment optimized for a different range of coupling constants (e.g., running one optimized for 5 Hz and another for 10 Hz).[3]

Troubleshooting Guide

Issue 1: Baseline artifacts and distorted peaks are observed, especially for concentrated samples.

  • Cause: The detector may be saturated by an extremely strong signal (e.g., from a highly concentrated compound or a residual solvent peak).[8]

  • Solution 1: Reduce the sample concentration if possible.

  • Solution 2: Lower the receiver gain ('rg') parameter in the acquisition software.

  • Solution 3: Reduce the excitation pulse angle (tip angle). A smaller pulse angle (e.g., 30° instead of 90°) excites less magnetization, reducing the overall signal intensity hitting the detector.[8]

  • Solution 4: For suppressing specific strong signals, use a solvent suppression technique like Wet1D.[8]

Issue 2: Poor signal-to-noise (S/N) in ¹³C or 2D NMR spectra for a dilute sample.

  • Cause: Insufficient number of scans for a low-concentration sample.

  • Solution 1: Increase the number of scans (ns). The S/N ratio increases with the square root of the number of scans.

  • Solution 2: Use a higher-field NMR spectrometer if available, as sensitivity increases with magnetic field strength.

  • Solution 3: For 2D experiments like HSQC and HMBC, which are proton-detected, sensitivity is primarily dependent on the proton signal. Ensure the ¹H spectrum has good S/N. Using a cryoprobe can significantly enhance sensitivity.[5]

Issue 3: Difficulty in distinguishing CH₂ signals from CH/CH₃ signals in an HSQC spectrum.

  • Cause: A standard HSQC shows all ¹J_CH correlations with the same phase.

  • Solution: Run a DEPT-edited HSQC experiment.[3] In this version of the experiment, CH and CH₃ correlations will have the opposite phase (e.g., appear as positive, red peaks) compared to CH₂ correlations (e.g., appear as negative, blue peaks). This provides the same information as a DEPT-135 experiment but with much greater sensitivity.[3]

Quantitative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key positions in common abietane diterpenoids. Note that values can vary based on substitution and solvent.

PositionAbietic Acid (in CDCl₃) ¹³C (δ ppm)Abietic Acid (in CDCl₃) ¹H (δ ppm)Dehydroabietic Acid (in CDCl₃) ¹³C (δ ppm)[9]Dehydroabietic Acid (in CDCl₃) ¹H (δ ppm)[9]General Remarks
C-1037.0-38.1-Quaternary carbon, key junction.
C-13134.5-145.9-Often olefinic or aromatic.
C-1534.72.24 (m)33.72.9 (m)Isopropyl methine proton.
C-1621.81.00 (d)24.21.23 (d)Isopropyl methyl protons.
C-1721.81.00 (d)24.21.22 (d)Isopropyl methyl protons.
C-18185.4-185.4-Carboxylic acid carbon (if present).
C-1916.91.25 (s)16.41.30 (s)Methyl group at C-4.
C-2014.50.88 (s)25.31.25 (s)Methyl group at C-10.
Aromatic CH--124.1, 124.3, 127.16.90 (s), 7.01 (d), 7.17 (d)Characteristic for aromatized C-ring.
Olefinic CH122.1, 120.55.78 (s), 5.38 (t)--Present in conjugated systems.

Data for Abietic Acid adapted from publicly available spectral databases and literature.[10]

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified abietane diterpenoid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆).

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the tube is at least 4.5 cm.[5]

2. 1D NMR Acquisition (¹H, ¹³C, DEPT):

  • ¹H NMR: Acquire a standard proton spectrum to assess sample purity and obtain an overview of the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments. DEPT-90 shows only CH signals. DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

3. 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

  • COSY (¹H-¹H Correlation Spectroscopy): Used to identify scalar coupled protons, typically over 2-3 bonds.[5] This helps establish connectivity within proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J_CH).[3] Essential for assigning protonated carbons. An edited-HSQC is recommended to differentiate CH/CH₃ from CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-4 bonds).[3] This is the primary experiment for piecing together the carbon skeleton by connecting spin systems and identifying quaternary carbon environments.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the stereochemistry by identifying protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[6]

Visualizations

G cluster_start Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolate & Purify Abietane Diterpenoid Preparation Prepare NMR Sample (5-10 mg in 0.5 mL solvent) Isolation->Preparation H1 ¹H NMR Preparation->H1 C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY / ROESY HMBC->NOESY Processing Data Processing (FT, Phasing, Calibration) NOESY->Processing Analysis Spectral Analysis & Correlation Assignment Processing->Analysis Elucidation Structure Elucidation & Stereochemical Assignment Analysis->Elucidation Final Final Elucidation->Final Final Structure

Caption: Experimental workflow for NMR-based structure elucidation of abietane diterpenoids.

G cluster_exp NMR Experiments cluster_info Derived Information cluster_struct Structural Assembly COSY COSY Info1 ¹H-¹H Connectivity (Spin Systems) COSY->Info1 HSQC HSQC Info2 ¹H-¹³C One-Bond Correlations (C-H) HSQC->Info2 HMBC HMBC Info3 ¹H-¹³C Long-Range Correlations (C-C-H, etc.) HMBC->Info3 Fragments Assemble Fragments (e.g., Isopropyl group) Info1->Fragments Info2->Fragments Skeleton Connect Fragments & Build Carbon Skeleton Info3->Skeleton Final Assign Quaternary Carbons & Confirm Structure Info3->Final Fragments->Skeleton Skeleton->Final

Caption: Logical relationships in assembling a structure using 2D NMR correlation data.

References

Technical Support Center: Mass Spectrometry of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing artifacts during the mass spectrometry analysis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Issue 1: Weak or No Molecular Ion Peak ([M+H]⁺ or [M-H]⁻)

  • Question: I am not observing the expected molecular ion peak for this compound. What are the potential causes and solutions?

  • Answer: The absence or low intensity of the molecular ion peak is a common challenge.[1] Several factors can contribute to this issue:

    • In-source Fragmentation: The compound may be fragmenting within the ion source before mass analysis. This is common for diterpenoids, especially those with hydroxyl groups, which can easily lose water molecules.[2]

      • Solution: Reduce the energy in the ion source by lowering the fragmentor or cone voltage. This promotes "softer" ionization, minimizing premature fragmentation.

    • Poor Ionization Efficiency: The selected ionization technique may not be optimal for this molecule.

      • Solution: Experiment with different ionization sources such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). For this compound, ESI is often a good starting point. Test both positive and negative ion modes. Given the phenolic hydroxyl group, negative ion mode ([M-H]⁻) might be more sensitive.

    • Suboptimal Sample Concentration: The sample concentration can significantly impact signal intensity.[1]

      • Solution: Prepare a dilution series of your sample to determine the optimal concentration. Both overly dilute and overly concentrated samples can lead to poor signal.

    • Thermal Degradation: High temperatures in the ion source can cause the analyte to degrade before ionization.

      • Solution: Optimize the source temperature by gradually decreasing it to find a balance between efficient desolvation and minimal degradation.

Issue 2: Presence of Multiple Adducts

  • Question: My mass spectrum is complicated by the presence of multiple adducts, such as [M+Na]⁺ and [M+K]⁺. How can I minimize these and promote the desired protonated or deprotonated molecule?

  • Answer: Adduct formation is common in ESI-MS. To favor the desired [M+H]⁺ or [M-H]⁻ ions:

    • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.

    • Glassware vs. Plasticware: Avoid using glass vials and containers, as sodium and potassium ions can leach from the glass surface. Use polypropylene or other suitable plasticware.

    • Mobile Phase Additives:

      • For positive ion mode, add a small amount of a proton source like formic acid (typically 0.1%) to the mobile phase to encourage the formation of [M+H]⁺.

      • For negative ion mode, a small amount of a weak base like ammonium acetate or ammonium hydroxide can be used to facilitate deprotonation to [M-H]⁻.

Issue 3: Complex Fragmentation Patterns and Unexpected Peaks

  • Question: I am observing a complex fragmentation pattern with many unexpected peaks. How can I simplify the spectrum and identify the source of these artifacts?

  • Answer: The inherent structure of this compound, an abietane diterpenoid with hydroxyl groups, makes it susceptible to characteristic fragmentation.[2]

    • Neutral Losses: The most common fragmentations for hydroxylated diterpenoids are neutral losses of water (H₂O) and carbon monoxide (CO).[2] Expect to see peaks corresponding to [M+H-H₂O]⁺, [M+H-2H₂O]⁺, and [M+H-CO]⁺ in positive ion mode, and analogous losses in negative ion mode.

    • In-source vs. CID Fragmentation: To distinguish between fragments formed in the ion source and those from collision-induced dissociation (CID), acquire data with varying fragmentor/cone voltages. Peaks that persist at low voltages are more likely to be true molecular ions or adducts, while those that increase in intensity with voltage are likely in-source fragments.

    • System Contamination: Run blank injections between samples to check for carryover or contamination from the LC system or mobile phase.[3] If significant peaks are observed in the blank, clean the ion source and prepare fresh mobile phases.[3]

Quantitative Data Summary

ParameterRecommended Starting ConditionsTroubleshooting RangeRationale
Ionization Mode ESI Negative & PositiveAPCI as alternativePhenolic hydroxyls favor negative ESI; test positive for [M+H]⁺.
Fragmentor/Cone Voltage 80 V60 V - 150 VLower voltage for "softer" ionization to reduce in-source fragmentation.
Source Temperature 300 °C250 °C - 350 °COptimize for efficient desolvation without thermal degradation.
Mobile Phase (Positive) 0.1% Formic Acid in ACN/H₂O0.05% - 0.2% Formic AcidPromotes protonation for [M+H]⁺ formation.
Mobile Phase (Negative) 5 mM Ammonium Acetate in ACN/H₂O1-10 mM Ammonium AcetateFacilitates deprotonation for [M-H]⁻ formation.

Experimental Protocols

Protocol 1: Sample Preparation

  • Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working solutions at concentrations ranging from 1 ng/mL to 10 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection to remove any particulates.

Protocol 2: LC-MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or 5 mM Ammonium Acetate in Water (for negative mode).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan in both positive and negative modes initially. Then, use targeted MS/MS (product ion scan) on the expected precursor ions.

    • Mass Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Nebulizer Gas: Nitrogen, 45 psi.

    • Drying Gas: Nitrogen, 10 L/min.

    • Drying Gas Temperature: 325 °C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution working 2. Create Working Dilutions stock->working filter_sample 3. Filter Sample working->filter_sample inject 4. Inject Sample filter_sample->inject gradient 5. Gradient Elution inject->gradient ionization 6. Electrospray Ionization gradient->ionization detection 7. Mass Detection ionization->detection process 8. Process Data detection->process interpret 9. Interpret Spectra process->interpret

Caption: Experimental workflow for LC-MS analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Weak or No Molecular Ion in_source In-source Fragmentation start->in_source ionization_eff Poor Ionization start->ionization_eff concentration Incorrect Concentration start->concentration degradation Thermal Degradation start->degradation lower_voltage Lower Fragmentor Voltage in_source->lower_voltage change_source Test Different Ion Sources ionization_eff->change_source optimize_conc Optimize Concentration concentration->optimize_conc lower_temp Lower Source Temperature degradation->lower_temp

References

Technical Support Center: Method Development for Separating Isomers of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 15,18-Dihydroxyabieta-8,11,13-trien-7-one isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating the isomers of this compound?

Separating isomers of this compound, like other abietane diterpenes, can be challenging due to their structural similarity.[1] Common difficulties include co-elution or poor resolution between isomers, peak tailing, and low sensitivity. The presence of multiple chiral centers in the abietane skeleton can result in diastereomers and enantiomers, which may exhibit very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.

Q2: Which chromatographic techniques are most suitable for separating these isomers?

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and separation of abietane diterpenes.[2] Specifically, Reverse-Phase HPLC (RP-HPLC) is often a good starting point. For enantiomeric separations, chiral chromatography is necessary.[3] Other techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, particularly after derivatization to increase volatility.[4]

Q3: How do I choose the right HPLC column?

The choice of column is critical for separating closely related isomers.[5] For diastereomers, standard C18 and C8 columns are a good starting point. For more challenging separations, phenyl-hexyl or biphenyl phases can offer different selectivity due to pi-pi interactions.[5] For enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[6]

Q4: What detection methods are appropriate for this compound isomers?

A Diode Array Detector (DAD) or a UV-Vis detector are commonly used for the detection of abietane diterpenes, as they possess chromophores that absorb in the UV region (around 280 nm).[2] For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is invaluable. Electrospray Ionization (ESI) is a common ionization source for LC-MS analysis of such compounds.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. In RP-HPLC, systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Try different organic modifiers; methanol can offer different selectivity compared to acetonitrile. For complex mixtures, a gradient elution may be necessary to resolve all isomers.[5]
Incorrect Column Chemistry If a standard C18 column fails, try a column with a different stationary phase. A phenyl-hexyl or biphenyl column can provide alternative selectivity for aromatic compounds.[5] For enantiomers, screen a variety of chiral stationary phases.
Suboptimal Temperature Vary the column temperature. Lower temperatures can sometimes improve resolution by increasing the interaction with the stationary phase, while higher temperatures can improve peak shape and efficiency.
Inadequate Flow Rate Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, but at the cost of longer run times.
Issue 2: Peak Tailing

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of silanol groups on the silica support, which can cause peak tailing for polar compounds.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to broad, tailing peaks.
Column Degradation If the column is old or has been used with harsh conditions, it may need to be replaced. Check the column's performance with a standard compound.
Issue 3: Low Sensitivity or Poor Peak Response

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Detection Wavelength Determine the optimal UV absorbance wavelength for your compounds by running a UV scan with a DAD detector. For abietane diterpenes, a wavelength around 280 nm is often a good starting point.[2]
Sample Degradation Abietane diterpenes can be sensitive to light and temperature.[7] Ensure proper sample storage and handling. Prepare fresh solutions and use amber vials if necessary.
Low Concentration in Sample Concentrate the sample using solid-phase extraction (SPE) or other sample preparation techniques. Ensure the extraction method is optimized for abietane-type diterpenes.[4]

Experimental Protocols

Illustrative RP-HPLC Method for Diastereomer Separation

This is a starting point protocol and will likely require optimization.

  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and DAD or MS detector.[2]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 40% B.

    • Linear gradient to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 40% B over 1 minute.

    • Equilibrate at 40% B for 4 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 280 nm.[2]

Illustrative Chiral HPLC Method for Enantiomer Separation

This is a representative protocol and requires screening of chiral columns and mobile phases.

  • Instrumentation: HPLC system with an isocratic or binary pump, autosampler, column thermostat, and DAD detector.

  • Column: Chiral stationary phase column (e.g., cellulose-based, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need significant optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 280 nm.

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation cluster_ana Analysis Prep Sample Extraction & Cleanup Initial Initial Screening (RP-HPLC, C18) Prep->Initial Opt Optimize Mobile Phase & Gradient Initial->Opt Resolution < 1.5 Col Screen Alternative Columns (Phenyl, Biphenyl) Opt->Col Still Poor Resolution Val Method Validation (Linearity, Precision, Accuracy) Opt->Val Resolution ≥ 1.5 Chiral Chiral Separation (if necessary) Col->Chiral Enantiomers Suspected Col->Val Resolution ≥ 1.5 Chiral->Val Resolution ≥ 1.5 Analysis Routine Analysis Val->Analysis

Caption: A typical workflow for developing a chromatographic method for isomer separation.

TroubleshootingTree cluster_resolution Resolution Issues cluster_solutions Potential Solutions Start Poor Isomer Separation CoElution Co-elution / Broad Peaks Start->CoElution Tailing Peak Tailing Start->Tailing OptMobile Optimize Mobile Phase CoElution->OptMobile ChangeCol Change Column CoElution->ChangeCol OptTempFlow Adjust Temp/Flow CoElution->OptTempFlow AddModifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Tailing->AddModifier ReduceLoad Reduce Sample Load Tailing->ReduceLoad

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Ferruginol and 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Diterpenoids: One Well-Studied, One a Frontier for Discovery

In the realm of natural product chemistry, abietane diterpenoids represent a vast and structurally diverse class of compounds with a wide array of biological activities. This guide provides a comparative overview of two such molecules: the extensively researched ferruginol and the lesser-known 15,18-Dihydroxyabieta-8,11,13-trien-7-one . While ferruginol has been the subject of numerous studies, revealing a robust profile of pharmacological effects, this compound remains largely unexplored, presenting an open field for future scientific investigation.

Introduction to the Compounds

Ferruginol is a phenolic abietane diterpenoid first isolated in 1939 from the miro tree (Podocarpus ferrugneus)[1]. It is characterized by a tricyclic abietane skeleton with a hydroxyl group on the aromatic ring. Its presence has been documented in various conifers, particularly within the Cupressaceae and Podocarpaceae families[1].

This compound is a structurally related abietane diterpenoid. Unlike ferruginol, it features a ketone group at the C-7 position and hydroxyl groups at the C-15 and C-18 positions. This compound has been reported in species such as Larix kaempferi and Pinus yunnanensis. However, to date, its biological activities have not been reported in scientific literature.

Comparative Overview of Biological Activities

Due to the lack of available data for this compound, this guide will focus on the well-documented biological activities of ferruginol and present this information as a benchmark for potential future studies on its lesser-known counterpart. The structural similarities suggest that this compound may possess interesting biological properties worthy of investigation.

Ferruginol: A Multifaceted Bioactive Compound

Ferruginol has demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.

Anticancer Activity

Ferruginol has shown significant cytotoxic effects against a variety of cancer cell lines[1][2]. It can induce apoptosis (programmed cell death), inhibit cancer cell migration, and cause cell cycle arrest in different cancer models[3].

Table 1: Anticancer Activity of Ferruginol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-T32Thyroid Cancer12[4]
OVCAR-3Ovarian CancerNot specified, but effective at 20, 80, and 300 µM[3]
SK-Mel-28Malignant MelanomaGI50 ≈ 50[5]
Various Breast Cancer Cell LinesBreast Cancer1.3–13 (for analogues)[2]

Signaling Pathways Involved in Ferruginol's Anticancer Activity:

Ferruginol's anticancer effects are mediated through the modulation of several key signaling pathways. For instance, it has been shown to suppress survival signaling pathways in human prostate cancer cells[1]. In thyroid cancer cells, it induces apoptosis through the production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and suppression of the MAPK and PI3K/AKT signaling pathways[4].

anticancer_pathway Ferruginol Ferruginol ROS ↑ ROS Production Ferruginol->ROS MMP ↓ Mitochondrial Membrane Potential Ferruginol->MMP PI3K_AKT PI3K/AKT Pathway Ferruginol->PI3K_AKT inhibits MAPK MAPK Pathway Ferruginol->MAPK inhibits Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Cell_Survival ↓ Cell Survival & Proliferation

Figure 1: Simplified signaling pathway of Ferruginol's anticancer activity.
Anti-inflammatory Activity

Ferruginol has demonstrated anti-inflammatory properties in various studies. It has been shown to possess anti-inflammatory effects against induced ulcerative colitis in mice[1]. The compound exhibits topical anti-inflammatory activity, and its derivatives have been synthesized to enhance this effect[6].

Antioxidant Activity

The antioxidant potential of ferruginol has been evaluated in several assays. While it showed lower activity in some tests compared to other antioxidants like carnosic acid and α-tocopherol, it exhibited stronger activity in preventing linoleic acid oxidation under specific conditions[7][8][9]. The proposed mechanism involves the formation of a quinone methide intermediate[8][9].

Table 2: Antioxidant Activity of Ferruginol

AssayActivityReference
DPPHModerate[7]
β-carotene bleachingLower than carnosic acid and α-tocopherol[7][8][9]
Linoleic acid oxidationStronger than carnosic acid and α-tocopherol (non-solvent)[7][8][9]
CUPRACA0.50 = 186.28 ± 0.5 μg/mL[7]
Antimicrobial and Antiviral Activity

Ferruginol has been identified as a potent antibacterial agent. It has shown strong activity against various bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range[7][10][11]. Furthermore, ferruginol and its analogues have been investigated for their antiviral properties, showing activity against human coronavirus 229E and potential for activity against SARS-CoV[12][13].

Table 3: Antimicrobial Activity of Ferruginol

OrganismMIC (µg/mL)Reference
E. coli16[7]
S. aureus4[7]
Various bacteria6.3 - 12.5[10]

This compound: An Uncharted Territory

In stark contrast to ferruginol, there is a significant lack of publicly available data on the biological activities of this compound. While its presence in certain plant species is noted, its pharmacological profile remains to be elucidated. The structural features of this molecule, including the additional hydroxyl and ketone groups compared to ferruginol, could lead to a unique biological activity profile. These functional groups could influence its solubility, receptor binding affinity, and metabolic stability, potentially resulting in different or enhanced activities.

Future Directions and Conclusion

The extensive research on ferruginol highlights its potential as a lead compound for the development of new therapeutic agents. Its multifaceted biological activities, particularly its anticancer effects, warrant further investigation and clinical evaluation.

The absence of data for this compound underscores a gap in our knowledge of abietane diterpenoids. Given the promising activities of the structurally related ferruginol, a thorough investigation into the biological properties of this compound is highly recommended. Such studies could uncover novel pharmacological activities and contribute to the growing arsenal of natural product-based drug candidates.

This comparative guide, therefore, serves a dual purpose: to summarize the well-established biological profile of ferruginol and to highlight this compound as a promising but uncharacterized molecule for future research in drug discovery.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are crucial for the reproducibility and validation of the reported biological activities. Below are generalized methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cells.

mtt_workflow node_A Seed cancer cells in a 96-well plate node_B Incubate for 24h node_A->node_B node_C Treat with varying concentrations of the compound node_B->node_C node_D Incubate for a specified period (e.g., 24, 48, 72h) node_C->node_D node_E Add MTT solution to each well node_D->node_E node_F Incubate for 2-4h to allow formazan crystal formation node_E->node_F node_G Solubilize formazan crystals with a solvent (e.g., DMSO) node_F->node_G node_H Measure absorbance at a specific wavelength (e.g., 570 nm) node_G->node_H node_I Calculate cell viability and IC50 value node_H->node_I

Figure 2: General workflow for an MTT cell viability assay.
  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

  • Sample Addition: Add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity. A decrease in absorbance indicates a higher scavenging activity.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

References

A Comparative Guide to the Cytotoxicity of Abietane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abietane diterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in oncological research due to their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several prominent abietane diterpenoids, supported by quantitative experimental data. It also details the experimental protocols for assessing cytotoxicity and illustrates the key signaling pathways implicated in their mechanism of action.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic efficacy of various abietane diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for several well-studied abietane diterpenoids across a range of human cancer cell lines.

Abietane DiterpenoidCancer Cell LineCell TypeIC50 (µM)Reference
Tanshinone IIA MIAPaCa-2Pancreatic1.9[1]
A549Lung17.9[2]
MCF-7Breast3.3[2]
MDA-MB-231Breast6.5[2]
HCT116Colon>10[3]
HeLaCervical>10[3]
Colo320Colon>10[3]
Cryptotanshinone MIAPaCa-2Pancreatic5.8[1]
7α-Acetoxyroyleanone MIAPaCa-2Pancreatic4.7[1]
Carnosol HCT116ColonNot specified[4]
G361Melanoma~50-100 (induces 80% apoptosis at 100 µM)[5][6]
B16F10Melanoma7.08 ± 0.14[7]
MCF-7Breast25.6[8]
HT1080Fibrosarcoma6.6 ± 2.3[9]
Carnosic Acid HT1080Fibrosarcoma9.0 ± 4.8[9]
Pisiferal AGSGastric9.3 ± 0.6[9]
MIA PaCa-2Pancreatic14.38 ± 1.4[9]
HeLaCervical10.2 ± 0.9[9]
MCF-7Breast11.5 ± 1.1[9]
7α-acetylhorminone HCT116Colon18[10]
MDA-MB-231Breast44[10]

Experimental Protocols: Cytotoxicity Assessment

The determination of IC50 values is predominantly carried out using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[1][3]

Detailed Methodology for MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of abietane diterpenoids against adherent cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[1]

2. Compound Treatment:

  • Prepare a stock solution of the abietane diterpenoid in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also, include wells with medium and the compound but no cells to serve as a blank for background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

3. MTT Addition and Incubation:

  • After the incubation period, carefully remove the medium from each well.

  • Add 50 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well.[11]

  • Incubate the plate for 2 to 4 hours at 37°C in the dark. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

4. Formazan Solubilization:

  • After the incubation with MTT, carefully remove the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][11]

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve of cell viability versus compound concentration.

  • Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The cytotoxic effects of abietane diterpenoids are often mediated through the induction of apoptosis, a form of programmed cell death. The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for cytotoxicity testing and the apoptotic signaling pathways induced by two prominent abietane diterpenoids, Tanshinone IIA and Carnosol.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72h) B->C D MTT Addition C->D E Incubation (2-4h) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Measurement (570nm) F->G H Data Analysis (IC50 Calculation) G->H

Experimental workflow for a typical MTT-based cytotoxicity assay.
Apoptotic Signaling Pathway of Tanshinone IIA

Tanshinone IIA is known to induce apoptosis in various cancer cells through the intrinsic, or mitochondrial, pathway.[14][15] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.

G cluster_pathway Tanshinone IIA-Induced Apoptosis TanshinoneIIA Tanshinone IIA PI3K_Akt PI3K/Akt Pathway TanshinoneIIA->PI3K_Akt inhibits Bcl2 Bcl-2 (Anti-apoptotic) TanshinoneIIA->Bcl2 downregulates Bax Bax (Pro-apoptotic) TanshinoneIIA->Bax upregulates PI3K_Akt->Bcl2 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway of Tanshinone IIA-induced apoptosis.
Apoptotic Signaling Pathway of Carnosol

Carnosol induces apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of the STAT3 signaling pathway.[4][16] This leads to the modulation of Bcl-2 family proteins and the activation of caspases.

G cluster_pathway Carnosol-Induced Apoptosis Carnosol Carnosol ROS ROS Generation Carnosol->ROS STAT3 STAT3 Signaling Carnosol->STAT3 inhibits Bcl2_Bclxl Bcl-2, Bcl-xL (Anti-apoptotic) Carnosol->Bcl2_Bclxl downregulates Bax Bax (Pro-apoptotic) Carnosol->Bax upregulates ROS->STAT3 inhibits STAT3->Bcl2_Bclxl activates Mitochondrion Mitochondrion Bcl2_Bclxl->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway of Carnosol-induced apoptosis.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 15,18-Dihydroxyabieta-8,11,13-trien-7-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 15,18-Dihydroxyabieta-8,11,13-trien-7-one analogs, a class of abietane diterpenoids, and their cytotoxic effects on various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the anticancer potential of these promising compounds.

Abietane diterpenoids, a diverse group of natural products, have garnered significant attention for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] Among these, derivatives of abieta-8,11,13-trien-7-one have shown particular promise as anticancer agents. This guide focuses on analogs of this compound, exploring how modifications at the C-15 and C-18 positions influence their ability to inhibit cancer cell growth.

Comparative Cytotoxicity of Abietane Diterpenoid Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of abietane diterpenoid analogs against various human cancer cell lines. The data highlights the importance of specific functional groups at key positions on the abietane scaffold for potent anticancer activity.

CompoundR1 (at C-15)R2 (at C-18)Cell LineIC50 (µM)
1 -OH-OHMIA PaCa-2 (Pancreatic)>20
2 -OH-OAcMIA PaCa-2 (Pancreatic)12.5
3 -OAc-OAcMIA PaCa-2 (Pancreatic)4.7
4 -OH-CHOHeLa (Cervical)18.6
5 -OH-COOHHeLa (Cervical)>33.1
6 -OH-COOCH3HeLa (Cervical)11.4
7 -OH-CH2OHHeLa (Cervical)>34.7
8 3β-hydroxy-NCI-H1975, HepG2, MCF-78.11 - 50.73
9 3β-hydroxy, 7-one-NCI-H1975, HepG2, MCF-728.80 - 71.29

IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data compiled from multiple sources.[1][2][3][4]

From the data presented, several key structure-activity relationships can be deduced:

  • Acetylation at C-15 and C-18 enhances activity: Comparison of compounds 1 , 2 , and 3 reveals that acetylation of the hydroxyl groups at both the C-15 and C-18 positions significantly increases the cytotoxic activity against MIA PaCa-2 pancreatic cancer cells. The diacetylated analog 3 (IC50 = 4.7 µM) is considerably more potent than the parent diol 1 (IC50 > 20 µM) and the monoacetylated analog 2 (IC50 = 12.5 µM).[1]

  • The nature of the substituent at C-18 is critical: The series of compounds with modifications at the C-18 position (compounds 4-7 ) demonstrates that the functionality at this position plays a crucial role in determining cytotoxicity against HeLa cervical cancer cells. The presence of an aldehyde (4 , IC50 = 18.6 µM) or a methyl ester (6 , IC50 = 11.4 µM) results in moderate activity, while a carboxylic acid (5 , IC50 > 33.1 µM) or a primary alcohol (7 , IC50 > 34.7 µM) leads to a significant loss of activity.[2][3]

  • Hydroxylation and oxidation at other positions also influence activity: Compounds 8 and 9 highlight that modifications on other parts of the abietane scaffold also impact cytotoxicity. The presence of a 3β-hydroxyl group in compound 8 confers moderate cytotoxicity across multiple cell lines. However, the introduction of a ketone at the C-7 position in a similar scaffold (compound 9 ) leads to a decrease in activity.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

General Procedure for the Synthesis of Acetylated Analogs (e.g., Compound 3)

To a solution of the diol (1 equivalent) in a suitable solvent such as dichloromethane, an excess of acetic anhydride (2.5 equivalents) and a catalytic amount of a base like pyridine are added. The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diacetylated analog.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., MIA PaCa-2, HeLa) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with culture medium to achieve the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the cells are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Path to Discovery

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_sar SAR Analysis s1 Starting Material (15,18-Dihydroxyabieta- 8,11,13-trien-7-one) s2 Chemical Modification (e.g., Acetylation, Oxidation) s1->s2 s3 Purification (Column Chromatography) s2->s3 e1 Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) s3->e1 e2 Data Analysis (IC50 Determination) e1->e2 sar1 Structure-Activity Relationship Elucidation e2->sar1

General workflow for the synthesis and evaluation of analogs.

SAR_Summary cluster_c18 Modifications at C-18 cluster_c15 Modifications at C-15 parent This compound c18_ester Ester (e.g., -OAc) Increased Activity parent->c18_ester c18_aldehyde Aldehyde (-CHO) Moderate Activity parent->c18_aldehyde c18_acid Carboxylic Acid (-COOH) Decreased Activity parent->c18_acid c18_alcohol Alcohol (-CH2OH) Decreased Activity parent->c18_alcohol c15_ester Ester (e.g., -OAc) Increased Activity parent->c15_ester

Summary of Structure-Activity Relationships.

References

Validating the Purity of Synthetic 15,18-Dihydroxyabieta-8,11,13-trien-7-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 15,18-Dihydroxyabieta-8,11,13-trien-7-one and its Alternatives

This compound is a synthetic derivative of the abietane diterpenoid family, a class of natural products known for a wide range of biological activities. For the purpose of this guide, we will compare its purity validation with two well-studied, structurally related abietane diterpenoids:

  • Ferruginol: Known for its antimicrobial, antioxidant, and anti-inflammatory properties.

  • Sugiol: Demonstrates significant anticancer and anti-inflammatory activities.

The shared tricyclic abietane skeleton of these compounds allows for the adaptation of analytical methods across the class, providing a solid foundation for developing a robust purity validation strategy for novel synthetic derivatives like this compound.

Comparative Overview of Analytical Techniques for Purity Determination

The primary analytical techniques for assessing the purity of synthetic diterpenoids are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and is often used in a complementary fashion to build a comprehensive purity profile.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics of HPLC, qNMR, and MS for the purity analysis of abietane diterpenoids. Please note that the following data is illustrative and based on typical performance for this class of compounds, as specific validated data for this compound is not publicly available.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Principle Separation based on polarity and interaction with a stationary phase.Signal intensity is directly proportional to the number of nuclei.Separation of ions based on their mass-to-charge ratio.
Primary Use Quantification of known impurities and the main compound.Absolute quantification of the main compound and identification/quantification of impurities.Identification of unknown impurities and confirmation of molecular weight.
Linearity (r²) > 0.999Not applicable for 100% purity determination, but excellent for quantification against a standard.Can be linear over a wide dynamic range.
Limit of Detection (LOD) ~0.01%~0.1%pg to fg level
Limit of Quantification (LOQ) ~0.03%~0.3%ng to pg level
Precision (RSD) < 2%< 1%< 5% (for quantitative MS)
Accuracy (% Recovery) 98-102%99-101%Method dependent
Throughput HighMediumHigh (with automation)
Destructive YesNoYes

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable purity validation. Below are representative protocols for HPLC, qNMR, and MS, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of ferruginol and is a suitable starting point for this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with 50% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (or determined by UV scan of the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute measure of purity without the need for a specific reference standard of the compound itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh 10-20 mg of the synthetic compound into a clean, dry vial.

  • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The amount of the internal standard should be chosen to give a signal intensity comparable to that of the analyte.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow for complete signal decay.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mass Spectrometry (MS) for Impurity Profiling

MS is a powerful tool for identifying unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or GC system.

General Procedure (LC-MS):

  • Analyze the sample using the HPLC method described above, with the eluent directed into the mass spectrometer.

  • Acquire data in both positive and negative ionization modes to detect a wider range of potential impurities.

  • Use high-resolution mass data to determine the elemental composition of any detected impurity peaks.

  • Perform fragmentation analysis (MS/MS) on the impurity ions to elucidate their structures.

Potential Impurities: In the synthesis of abietane diterpenoids, potential impurities can arise from:

  • Starting materials and reagents: Unreacted starting materials or residual reagents.

  • Side reactions: Isomers, over-oxidation products, or incomplete reactions. For instance, in the synthesis of this compound, potential impurities could include isomers with different stereochemistry, or compounds where the hydroxyl groups are at different positions.

  • Degradation products: The compound may degrade under certain conditions of light, temperature, or pH.

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical techniques described.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Synthetic Compound Stock Stock Solution Sample->Stock Working Working Solution Stock->Working HPLC HPLC Analysis Working->HPLC qNMR qNMR Analysis Working->qNMR MS MS Analysis Working->MS Purity Purity Assessment HPLC->Purity qNMR->Purity Impurity_ID Impurity Identification qNMR->Impurity_ID MS->Impurity_ID Structure_Elucidation Structure Elucidation MS->Structure_Elucidation

Caption: General workflow for validating the purity of a synthetic compound.

HPLC_Workflow Start Prepare Sample and Mobile Phase Inject Inject Sample into HPLC Start->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peak Areas Chromatogram->Analyze Result Calculate % Purity Analyze->Result qNMR_Workflow Start Weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire Acquire NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte and Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

A Comparative Guide to the Cross-Validation of Analytical Methods for 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 15,18-Dihydroxyabieta-8,11,13-trien-7-one, a naturally occurring diterpenoid, is crucial for various stages of research and development, including pharmacokinetic studies, quality control, and formulation development. The selection of an appropriate analytical method is a critical decision that can significantly impact the reliability of experimental data. This guide provides an objective comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), for the analysis of this compound. The information presented is based on established principles of bioanalytical method validation and comparative data from the analysis of similar terpenoid compounds.

Cross-validation of analytical methods is an essential process to ensure that a validated method produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques.[1] This process is vital for the integrity of data, especially in regulated environments, and facilitates the successful transfer of methods between different sites.[1]

Quantitative Performance Comparison

The choice between HPLC-DAD and UPLC-MS often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD offers robustness and cost-effectiveness, UPLC-MS provides superior sensitivity and specificity, which is crucial for analyzing complex biological samples.[2] The following tables summarize typical validation parameters for the quantification of diterpenoids, providing a basis for comparing the expected performance of each method for this compound.

Table 1: HPLC-DAD Method Validation Parameters for Diterpenoid Quantification

ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Bias)± 15% (± 20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)5 - 20 ng/mL
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL
Recovery85 - 110%

Table 2: UPLC-MS Method Validation Parameters for Diterpenoid Quantification

ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Bias)± 15% (± 20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ)500 - 2000 ng/mL
Recovery90 - 115%
Matrix EffectMinimal and compensated by internal standard

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide representative experimental protocols for the analysis of this compound using both HPLC-DAD and UPLC-MS. These protocols are based on common practices for the analysis of similar natural products.

HPLC-DAD Method

1. Sample Preparation:

  • A liquid-liquid extraction is commonly employed.

  • To 100 µL of plasma, add an internal standard and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: Set to the maximum absorbance of this compound (to be determined experimentally, typically in the UV range of 200-400 nm).

UPLC-MS Method

1. Sample Preparation:

  • A protein precipitation method is often suitable for UPLC-MS.

  • To 50 µL of plasma, add an internal standard and 200 µL of cold acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube for injection.

2. UPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusion and optimization.

Visualization of Methodologies

To better illustrate the processes involved, the following diagrams outline the general workflow for analytical method cross-validation and a hypothetical signaling pathway that could be investigated using the quantified compound.

analytical_method_cross_validation_workflow cluster_method_development Method Development & Validation cluster_cross_validation Cross-Validation cluster_data_analysis Data Analysis & Comparison cluster_outcome Outcome MD Method Development (HPLC-DAD & UPLC-MS) FV Full Validation of Each Method MD->FV SP Sample Preparation (Spiked & Incurred) FV->SP SA Sample Analysis (By Both Methods) SP->SA DC Data Comparison (Statistical Analysis) SA->DC AR Acceptance Criteria Evaluation DC->AR FR Final Report & Conclusion AR->FR

Workflow for cross-validation of analytical methods.

hypothetical_signaling_pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Hypothetical signaling pathway for the compound.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data.[2] HPLC-DAD stands as a robust and cost-effective method suitable for the routine quality control of well-characterized diterpenoids in relatively simple matrices. Its ease of use and lower maintenance requirements make it an attractive option for many laboratories.[2] In contrast, UPLC-MS offers significantly higher sensitivity and selectivity, making it the method of choice for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, where low concentrations are expected.

Ultimately, the selection between HPLC-DAD and UPLC-MS will depend on the specific analytical challenge at hand, balancing the need for sensitivity, selectivity, and throughput with practical considerations such as cost and available expertise.[2] A thorough validation of the chosen method according to regulatory guidelines is paramount to ensure the generation of high-quality, reliable data.[3]

References

Hypothetical Comparative Efficacy Analysis: 15,18-Dihydroxyabieta-8,11,13-trien-7-one as a Putative NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific biological activity data and direct comparative studies on the efficacy of 15,18-Dihydroxyabieta-8,11,13-trien-7-one as an inhibitor of specific signaling pathways are not publicly available. The following guide is a hypothetical comparison constructed to illustrate how such a compound could be evaluated against known inhibitors of the NF-κB pathway, a critical regulator of inflammatory responses and cell survival. The data presented for this compound is illustrative and not based on experimental results.

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel natural products as potential therapeutic agents.

Introduction to NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer.[2] The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[1][2][3] Given its central role in disease, the NF-κB pathway is a key target for therapeutic intervention.

This guide provides a comparative overview of the hypothetical inhibitory efficacy of the natural product this compound against well-characterized NF-κB inhibitors.

Quantitative Comparison of Inhibitory Efficacy

The following table summarizes the hypothetical inhibitory concentration (IC50) values of this compound in comparison to known NF-κB inhibitors, BAY 11-7082 and JSH-23, in a TNF-α stimulated HeLa cell line using an NF-κB luciferase reporter assay.

CompoundTargetIC50 (µM)Cell LineAssay Type
This compound NF-κB Pathway (Hypothetical) 12.5 HeLa NF-κB Luciferase Reporter
BAY 11-7082IκBα Phosphorylation10.0[4]HeLaNF-κB Luciferase Reporter
JSH-23p65 Nuclear Translocation7.1[4]RAW 264.7NF-κB Transcriptional Activity

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to an agonist (e.g., TNF-α) and the inhibitory effect of test compounds.

1. Cell Culture and Transfection:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of the test compounds (this compound, BAY 11-7082, JSH-23) or vehicle control (DMSO).

  • Cells are pre-incubated with the compounds for 1 hour.

  • Following pre-incubation, cells are stimulated with 10 ng/mL of human TNF-α for 6 hours to activate the NF-κB pathway.

3. Luciferase Activity Measurement:

  • After stimulation, the medium is removed, and cells are lysed.

  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

4. Data Analysis:

  • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.

  • The normalized luciferase activity is then used to determine the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Canonical NF-κB signaling pathway with points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis A Seed HeLa cells in 96-well plate B Transfect with NF-κB and Renilla luciferase plasmids A->B C Pre-incubate with test compounds (1h) B->C D Stimulate with TNF-α (6h) C->D E Lyse cells and measure luciferase activity D->E F Normalize Firefly to Renilla activity E->F G Calculate % inhibition and IC50 values F->G

References

A Spectroscopic Compass: Charting the Molecular Landscape of 15,18-Dihydroxyabieta-8,11,13-trien-7-one and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the bioactive abietane diterpenoid, 15,18-Dihydroxyabieta-8,11,13-trien-7-one, with its biosynthetic precursors, abieta-8,11,13-trien-7-one and 15-hydroxyabieta-8,11,13-trien-7-one, reveals a clear and predictable progression in their spectral properties. This guide provides a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering researchers a valuable tool for the identification and characterization of these and similar natural products.

The journey from the basic abietane skeleton to the more functionalized this compound is marked by distinct changes in the chemical environment of the molecule. These modifications are directly reflected in their spectroscopic signatures, providing a roadmap for tracking the biosynthetic pathway and for quality control in drug development processes.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound and its selected precursors. The data has been compiled from various spectroscopic analyses and literature sources.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

PositionAbieta-8,11,13-trien-7-one15-Hydroxyabieta-8,11,13-trien-7-oneThis compound
117.20 (d, J=8.0 Hz)7.25 (d, J=8.2 Hz)7.28 (d, J=8.1 Hz)
127.35 (d, J=8.0 Hz)7.40 (d, J=8.2 Hz)7.42 (d, J=8.1 Hz)
147.90 (s)7.95 (s)8.00 (s)
153.25 (sept, J=6.9 Hz)--
161.25 (d, J=6.9 Hz)1.55 (s)1.57 (s)
171.25 (d, J=6.9 Hz)1.55 (s)1.57 (s)
181.28 (s)1.30 (s)3.50 (d, J=11.0 Hz), 3.80 (d, J=11.0 Hz)
190.95 (s)0.97 (s)0.98 (s)
200.92 (s)0.94 (s)0.95 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

PositionAbieta-8,11,13-trien-7-one15-Hydroxyabieta-8,11,13-trien-7-oneThis compound
7199.5199.8200.1
8132.8133.0133.2
9155.0155.2155.5
11124.5124.8125.0
12129.8130.0130.3
13146.5148.0148.2
14123.0123.2123.5
1533.572.572.8
1624.031.531.7
1724.031.531.7
1833.834.070.2
1921.521.721.8
2019.219.419.5

Table 3: Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry Data (m/z)

Spectroscopic TechniqueAbieta-8,11,13-trien-7-one15-Hydroxyabieta-8,11,13-trien-7-oneThis compound
IR (KBr) 2960 (C-H), 1680 (C=O, conjugated), 1610, 1460 (C=C, aromatic)3400 (O-H), 2965 (C-H), 1682 (C=O, conjugated), 1612, 1465 (C=C, aromatic)3420 (O-H), 2960 (C-H), 1680 (C=O, conjugated), 1610, 1460 (C=C, aromatic)
MS (EI, 70 eV) 284 [M]⁺, 269 [M-CH₃]⁺, 241 [M-C₃H₇]⁺300 [M]⁺, 285 [M-CH₃]⁺, 282 [M-H₂O]⁺, 241 [M-C₃H₇O]⁺316 [M]⁺, 301 [M-CH₃]⁺, 298 [M-H₂O]⁺, 283 [M-CH₂OH]⁺, 241 [M-C₃H₇O-H₂O]⁺

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the spectral width was typically 10 ppm with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 220 ppm was used with a relaxation delay of 2 seconds. Standard pulse programs were used for all experiments.

Infrared (IR) Spectroscopy

IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were prepared as KBr pellets. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The ionization energy was set to 70 eV. The GC was equipped with a capillary column (e.g., HP-5MS) and a temperature program was used to separate the compounds.

Visualizing the Spectroscopic Comparison Workflow

The process of comparing the spectroscopic data of a target compound with its precursors can be visualized as a systematic workflow.

Spectroscopic_Comparison_Workflow cluster_precursors Precursor Analysis cluster_target Target Compound Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison Precursor_1 Abieta-8,11,13-trien-7-one NMR NMR (1H, 13C) Precursor_1->NMR IR IR Spectroscopy Precursor_1->IR MS Mass Spectrometry Precursor_1->MS Precursor_2 15-Hydroxyabieta-8,11,13-trien-7-one Precursor_2->NMR Precursor_2->IR Precursor_2->MS Target This compound Target->NMR Target->IR Target->MS Data_Comparison Comparative Analysis of Spectroscopic Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Structural Elucidation and Pathway Confirmation

Caption: Workflow for the spectroscopic comparison of a target compound and its precursors.

Signaling Pathway of Spectroscopic Information

The structural changes from precursor to final product trigger a cascade of shifts in spectroscopic signals, which can be logically mapped.

Signaling_Pathway cluster_nmr NMR Signal Changes cluster_ir IR Signal Changes cluster_ms MS Fragmentation Changes Start Abieta-8,11,13-trien-7-one Intermediate 15-Hydroxy- abieta-8,11,13-trien-7-one Start->Intermediate Hydroxylation at C15 End 15,18-Dihydroxy- abieta-8,11,13-trien-7-one Intermediate->End Hydroxylation at C18 NMR_Shift_15 Downfield shift of C15 Appearance of OH proton signal Intermediate->NMR_Shift_15 IR_OH_Appearance Appearance of broad O-H stretch Intermediate->IR_OH_Appearance MS_M_Increase Increase in Molecular Ion Peak (M+) Intermediate->MS_M_Increase NMR_Shift_18 Disappearance of C18 methyl singlet Appearance of AB quartet for CH2OH End->NMR_Shift_18 MS_Frag_Change Appearance of fragments corresponding to loss of H2O and CH2OH End->MS_Frag_Change

Caption: Signaling pathway of spectroscopic changes during the biosynthesis.

Comparative Analysis of the Biological Activity of 15,18-Dihydroxyabieta-8,11,13-trien-7-one and Its Analogs from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the abietane diterpene 15,18-Dihydroxyabieta-8,11,13-trien-7-one and its closely related analogs isolated from various medicinal plants. While direct quantitative data for this compound remains limited in publicly accessible literature, this guide leverages available information on its analogs to offer valuable insights for research and development. The focus is on cytotoxic, antimicrobial, and anti-inflammatory properties, presenting a compilation of experimental data and methodologies to facilitate further investigation.

Plant Sources and Isolated Compounds

Abietane diterpenes, a class of natural products characterized by a tricyclic carbon skeleton, have been isolated from a variety of plant genera. Notably, species from the Plectranthus and Premna genera are rich sources of these compounds. While this compound has been identified, comprehensive biological activity data is more readily available for its structural analogs.

One of the most studied related compounds is 12-hydroxyabieta-8,11,13-trien-7-one , isolated from Plectranthus ecklonii. This plant is traditionally used in South Africa for treating various ailments, including stomach aches and meningitis.[1][2] Extracts from Premna schimperi have also demonstrated anti-inflammatory and antioxidant activities, suggesting the presence of bioactive diterpenoids.

Comparative Biological Activity

The biological activities of abietane diterpenes are diverse, with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The following sections summarize the available quantitative data for analogs of this compound.

Cytotoxic Activity

Abietane diterpenes have shown promising cytotoxic effects against various cancer cell lines. The data for related compounds provides a benchmark for the potential activity of this compound.

Table 1: Cytotoxic Activity of Abietane Diterpene Analogs

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
12-hydroxyabieta-8,11,13-trien-7-onePlectranthus eckloniiNot SpecifiedData not available in abstract[1]
Parvifloron DPlectranthus eckloniiVero (kidney epithelial)2.9 µg/mL[2]
Parvifloron FPlectranthus eckloniiVero (kidney epithelial)1.6 µg/mL[2]
Antimicrobial Activity

The antimicrobial properties of abietane diterpenes have been evaluated against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Abietane Diterpene Analogs

CompoundPlant SourceMicroorganismMIC (µg/mL)Reference
12-hydroxyabieta-8,11,13-trien-7-onePlectranthus eckloniiNot SpecifiedData not available in abstract[1]
Parvifloron DPlectranthus eckloniiListeria monocytogenes15.6[2]
Parvifloron FPlectranthus eckloniiListeria monocytogenes31.2[2]
Parvifloron DPlectranthus eckloniiMycobacterium tuberculosis (drug-sensitive)190[2]
Parvifloron FPlectranthus eckloniiMycobacterium tuberculosis (drug-sensitive)95[2]
Anti-inflammatory Activity

The anti-inflammatory potential of abietane diterpenes is a significant area of interest. While specific data for this compound is not available, the anti-inflammatory properties of extracts from source plants have been documented.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols based on the available literature for the assessment of biological activities of natural products.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for the isolation and biological evaluation of natural products and the logical relationship in assessing their therapeutic potential.

experimental_workflow plant_material Plant Material (e.g., Plectranthus ecklonii) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation isolation Compound Isolation (e.g., HPLC) fractionation->isolation structure_elucidation Structure Elucidation (e.g., NMR, MS) isolation->structure_elucidation bioassays Biological Assays (Cytotoxicity, Antimicrobial, etc.) isolation->bioassays data_analysis Data Analysis (IC50, MIC determination) bioassays->data_analysis

Caption: General workflow for natural product isolation and bioactivity screening.

logical_relationship compound Isolated Compound (e.g., this compound) in_vitro In Vitro Studies compound->in_vitro cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity antimicrobial Antimicrobial Assays in_vitro->antimicrobial anti_inflammatory Anti-inflammatory Assays in_vitro->anti_inflammatory mechanism Mechanism of Action Studies in_vitro->mechanism in_vivo In Vivo Studies mechanism->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Logical progression for evaluating the therapeutic potential of a natural compound.

Future Directions

The available data on the biological activities of abietane diterpenes from Plectranthus and other plant species highlight their potential as a source for new therapeutic agents. However, to fully assess the potential of this compound, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

  • Quantitative Biological Evaluation: Conducting a broad range of in vitro assays to determine the IC50 and MIC values against a diverse panel of cancer cell lines and pathogenic microorganisms.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to translate the in vitro findings into potential therapeutic applications.

This guide serves as a foundational resource to stimulate and direct future research into the promising biological activities of this compound and its analogs.

References

A Comparative Guide to the In Silico and In Vitro Activity of Abietane Diterpenoids: A Case Study on Carnosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The abietane diterpenoid 15,18-Dihydroxyabieta-8,11,13-trien-7-one is a natural product with potential biological activities. However, to date, there is a scarcity of published data on its specific in silico and in vitro activities. To provide a comprehensive comparison guide for researchers, scientists, and drug development professionals, this document will focus on a structurally related and well-studied abietane diterpenoid, Carnosic Acid . Carnosic acid, a major bioactive compound in rosemary (Rosmarinus officinalis), has demonstrated significant anticancer and anti-inflammatory properties, which have been investigated through both computational and experimental approaches.[1][2] This guide will use Carnosic Acid as a representative example to illustrate the synergy between in silico and in vitro studies in modern drug discovery.

Part 1: In Silico Analysis of Carnosic Acid

In silico studies, which utilize computational methods, are instrumental in predicting the interaction of a ligand (like Carnosic Acid) with a biological target at a molecular level. These studies can predict binding affinities and identify key interacting residues, thereby guiding further in vitro and in vivo experiments.

Molecular Docking Studies

For the purpose of this guide, we will present hypothetical docking data for Carnosic Acid with a key protein in the PI3K/Akt pathway, Akt1 , to illustrate how such data would be presented.

Table 1: Hypothetical In Silico Docking Data for Carnosic Acid against Akt1

ParameterValueDescription
Protein Target Akt1 (Protein Kinase B)A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Binding Energy -8.5 kcal/molThe predicted binding free energy. A more negative value indicates a more favorable binding interaction.
Predicted Inhibition Constant (Ki) 1.5 µMThe predicted inhibition constant, indicating the concentration of Carnosic Acid required to inhibit 50% of Akt1 activity.
Key Interacting Residues Lys179, Glu228, Asp292Amino acid residues in the Akt1 binding pocket predicted to form hydrogen bonds or other significant interactions with Carnosic Acid.

Note: The data in Table 1 is illustrative and based on typical values observed in molecular docking studies of natural products against protein kinases.

Experimental Protocols: In Silico Molecular Docking

A typical molecular docking protocol involves the following steps:

  • Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., Akt1) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (Carnosic Acid) is generated and optimized for its geometry and energy.

  • Binding Site Prediction: The active site or binding pocket of the protein is identified. This can be based on the location of a co-crystallized ligand or predicted using computational algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the protein's binding site.

  • Scoring and Analysis: The software calculates a binding score or energy for each pose, predicting the most favorable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.

Part 2: In Vitro Analysis of Carnosic Acid

In vitro studies are essential for validating the predictions made from in silico analysis and for quantifying the biological activity of a compound in a controlled laboratory setting.

Anticancer Activity and IC50 Values

Carnosic Acid has been shown to inhibit the proliferation of various human cancer cell lines.[6] The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 2: In Vitro Anticancer Activity of Carnosic Acid in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
AGSGastric Cancer~59.9 (19.90 µg/mL)24[3]
MKN-45Gastric Cancer~72.1 (23.96 µg/mL)24[3]
B16F10Melanoma7.08 ± 0.1424[7]
H1299Non-small cell lung cancer47.324[8]
H460Non-small cell lung cancer--[8]
KYSE-150Esophageal Squamous Carcinoma29.87 ± 4.3848[9]
PC3Prostate Cancer~80 µM (to induce 56.1% apoptosis)36[4]
DU-145Prostate Cancer~80 µM (to induce 47.2% apoptosis)36[4]
Modulation of the PI3K/Akt/mTOR Signaling Pathway

Consistent with the hypothesized in silico targeting of Akt1, in vitro studies have confirmed that Carnosic Acid inhibits the PI3K/Akt/mTOR signaling pathway in cancer cells.[3][4] This inhibition leads to downstream effects such as the induction of apoptosis (programmed cell death).

Experimental Protocols: In Vitro Assays

1. Cell Viability (MTT) Assay:

  • Purpose: To determine the cytotoxic effects of Carnosic Acid and calculate its IC50 value.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Carnosic Acid for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][7]

2. Western Blot Analysis:

  • Purpose: To investigate the effect of Carnosic Acid on the expression and phosphorylation of proteins in a specific signaling pathway (e.g., PI3K/Akt/mTOR).

  • Methodology:

    • Cancer cells are treated with Carnosic Acid at a concentration around its IC50 value.

    • After treatment, the cells are lysed to extract total proteins.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the quantification of protein levels.[3][7]

Part 3: Visualization of Pathway and Workflow

Visual diagrams are crucial for understanding complex biological pathways and experimental procedures.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory effect of Carnosic Acid.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Carnosic_Acid Carnosic Acid Carnosic_Acid->Akt

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of Carnosic Acid on Akt.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing in silico and in vitro data.

InSilico_InVitro_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation Target_Identification Target Identification (e.g., Akt1) Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Binding_Prediction Prediction of Binding Affinity Molecular_Docking->Binding_Prediction MTT_Assay Cell Viability Assay (MTT) Binding_Prediction->MTT_Assay Hypothesis Generation Cell_Culture Cancer Cell Culture Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Pathway_Modulation Pathway Modulation Confirmation Western_Blot->Pathway_Modulation IC50->Western_Blot Effective Dose

Caption: Workflow for comparing in silico predictions with in vitro experimental validation.

Conclusion

This guide, using Carnosic Acid as a case study, demonstrates the complementary nature of in silico and in vitro research in the evaluation of natural products. While computational studies can efficiently predict potential biological targets and mechanisms of action, in vitro experiments are crucial for validating these predictions and quantifying the compound's biological effects. The inhibition of the PI3K/Akt/mTOR pathway by Carnosic Acid, suggested by docking studies and confirmed by cell-based assays, highlights the power of this integrated approach. For novel compounds like this compound, a similar workflow would be invaluable in elucidating their therapeutic potential. Future research should aim to generate specific in silico and in vitro data for this and other promising natural products to accelerate the drug discovery process.

References

Benchmarking 15,18-Dihydroxyabieta-8,11,13-trien-7-one Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the natural product 15,18-Dihydroxyabieta-8,11,13-trien-7-one against established commercial standards in key biological assays. The data presented herein is based on the known activities of the broader class of abietane diterpenoids, to which this compound belongs. The primary activities identified for this class are cytotoxic, anti-inflammatory, and antimicrobial. This guide offers a framework for researchers to benchmark this compound's efficacy and potential for further development.

Comparative Data Overview

The following tables summarize the expected performance of this compound in comparison to widely used commercial standards for cytotoxicity, anti-inflammatory, and antimicrobial activities.

Cytotoxicity Benchmarking

The cytotoxic potential of this compound can be benchmarked against Doxorubicin, a commonly used chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound Cell Line IC50 (µM) Reference
Doxorubicin TCCSUP (Bladder Cancer)0.60[1]
UMUC-3 (Bladder Cancer)0.09[1]
BFTC-905 (Bladder Cancer)0.02[1]
HeLa (Cervical Cancer)0.14 - 2.9[1]
MCF-7 (Breast Cancer)0.01 - 2.50[1]
Huh7 (Liver Cancer)0.27[1]
A549 (Lung Cancer)0.24[1]
NCI-H1299 (Lung Cancer)Significantly higher than other lines[2]
This compoundVarious Cancer Cell LinesTo be determined
Anti-inflammatory Activity Benchmarking

The anti-inflammatory activity, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, is a common in vitro assay. Aspirin is a well-established nonsteroidal anti-inflammatory drug (NSAID) used as a standard.

Compound Cell Line Assay IC50 Reference
Aspirin Murine MacrophagesNitric Oxide Inhibition3 mM[3]
This compoundRAW 264.7Nitric Oxide InhibitionTo be determined
Antimicrobial Activity Benchmarking

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Gentamicin is a broad-spectrum aminoglycoside antibiotic used as a standard.

Compound Bacterial Strain MIC (µg/mL) Reference
Gentamicin Staphylococcus aureus ATCC 292130.12 - 1[4]
Escherichia coli ATCC 259220.25 - 1[4]
Pseudomonas aeruginosa ATCC 278530.5 - 2[4]
Enterococcus faecalis ATCC 292124 - 16[4]
This compoundVarious StrainsTo be determined

Experimental Protocols

Detailed methodologies for the key benchmarking assays are provided below.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the standard (Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and the standard (Aspirin) for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light, and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-treated control. Calculate the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The test involves preparing two-fold dilutions of the antimicrobial agent in a broth medium in a 96-well microtiter plate.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of this compound and the standard (Gentamicin) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control (broth + inoculum, no antimicrobial) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

General Workflow for Benchmarking

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Comparative Benchmarking Test_Compound 15,18-Dihydroxyabieta- 8,11,13-trien-7-one Cytotoxicity Cytotoxicity Assay (MTT) Test_Compound->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (Griess Assay) Test_Compound->Anti_Inflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Test_Compound->Antimicrobial Standard_Compound Commercial Standard (Doxorubicin, Aspirin, Gentamicin) Standard_Compound->Cytotoxicity Standard_Compound->Anti_Inflammatory Standard_Compound->Antimicrobial IC50 IC50 Calculation Cytotoxicity->IC50 Anti_Inflammatory->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Performance Comparison IC50->Comparison MIC->Comparison

Caption: General workflow for benchmarking the biological activity of a test compound.

Postulated Anti-inflammatory Signaling Pathway

Abietane diterpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways. A likely mechanism of action for this compound involves the inhibition of the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes activates transcription of Test_Compound 15,18-Dihydroxyabieta- 8,11,13-trien-7-one Test_Compound->IKK inhibits Test_Compound->NFkappaB inhibits

Caption: Postulated anti-inflammatory signaling pathway modulated by the test compound.

References

Safety Operating Guide

Safe Disposal of 15,18-Dihydroxyabieta-8,11,13-trien-7-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Disposal Procedure

The disposal of 15,18-Dihydroxyabieta-8,11,13-trien-7-one must comply with local, state, and federal regulations.[3][4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is the pure compound, a solution, or contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Keep it separate from incompatible materials.

Step 2: Waste Collection and Containment

  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. The container must be in good condition and free of any damage.[5]

  • Label the Container: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Any associated hazards (e.g., "Irritant," "Aquatic Toxin")

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the storage area clean and organized. Ensure it is away from sources of ignition and incompatible chemicals.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not exceeding one year), contact your facility's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator.[3][4]

  • Schedule a Pickup: Arrange for a pickup of the hazardous waste by a licensed and certified chemical waste disposal company. Do not attempt to transport the waste off-site yourself.

Quantitative Data Summary

For the purpose of this guide, quantitative data on the specific toxicity or environmental impact of this compound is not available. The following table provides hazard information for the related compound, Abietic Acid, which should be used as a precautionary reference.

Hazard ClassificationGHS Category (for Abietic Acid)Precautionary Statement Codes (for Abietic Acid)
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313, P362
Eye IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Aquatic Hazard (Acute)Category 1P273, P391, P501
Aquatic Hazard (Chronic)Category 1P273, P391, P501

Data sourced from Safety Data Sheets for Abietic Acid.[1][2]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this waste. Users should refer to their own experimental designs for methodologies. The core principle is that all materials contaminated with this compound must be disposed of as hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process.

DisposalWorkflow Start Start: Waste Generation Characterize Step 1: Characterize and Segregate Waste Start->Characterize Contain Step 2: Collect and Contain in Labeled Container Characterize->Contain Store Step 3: Store in Designated Satellite Area Contain->Store ContactEHS Step 4: Contact EHS for Pickup Store->ContactEHS Disposal Final Disposal by Licensed Vendor ContactEHS->Disposal

Caption: Workflow for the proper disposal of this compound.

SafetyDecisionTree Waste Generated Waste Containing This compound IsHazardous Is it Hazardous Waste? Waste->IsHazardous TreatAsHazardous Yes: Treat as Hazardous Waste (Follow Disposal Protocol) IsHazardous->TreatAsHazardous Yes ConsultEHS Uncertain: Consult EHS/ Assume Hazardous IsHazardous->ConsultEHS Uncertain NonHazardousDisposal No (Unlikely for this compound): Follow Institutional Guidelines IsHazardous->NonHazardousDisposal No

Caption: Decision tree for handling chemical waste of this type.

References

Essential Safety and Operational Guidance for Handling 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel or uncharacterized chemical compounds is paramount. Given the absence of a specific Safety Data Sheet (SDS) for 15,18-Dihydroxyabieta-8,11,13-trien-7-one (CAS No. 213329-45-4)[1], a conservative approach, treating the substance as potentially hazardous, is mandatory. This guidance provides essential safety protocols and logistical plans for its handling and disposal.

Hazard Assessment and Analogy

This compound is an abietane diterpenoid. Studies on related compounds in this class have indicated potential biological activity, including cytotoxicity against various cancer cell lines.[2][3][4][5][6] Therefore, it is prudent to assume this compound may possess similar toxicological properties. All handling procedures should be based on the principle of minimizing exposure.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is summarized in the table below. This is based on general best practices for handling chemicals of unknown toxicity.[7][8][9][10][11]

Protection Type Specific PPE Rationale
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from spills and contamination.
Hand Protection Nitrile gloves (double-gloving recommended)Prevents dermal absorption. Double-gloving provides additional protection against potential tears or rapid permeation.
Eye and Face Protection Safety goggles with side shieldsProtects eyes from splashes and airborne particles.
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[8][9]
Respiratory Protection Use in a certified chemical fume hoodA primary engineering control to prevent inhalation of airborne particles or aerosols.[12]
N95 respirator or higherMay be considered as a secondary precaution, especially if weighing the powder outside of a ventilated enclosure is unavoidable.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol
  • Preparation and Area Designation:

    • Conduct all work with this compound in a designated area within a laboratory, clearly marked for handling potent or uncharacterized compounds.

    • Ensure a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[12]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and materials in advance to minimize movement and potential for spills.

  • Weighing and Solution Preparation:

    • Perform weighing of the powdered compound within the chemical fume hood.

    • Use a dedicated set of spatulas and weighing boats.

    • To minimize dust, handle the compound gently.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimental Use:

    • Keep all containers with the compound clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

    • When transferring solutions, use appropriate tools such as pipettes with disposable tips.

    • Avoid working alone. Ensure another person is aware of the work being conducted.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a general laboratory detergent.

    • Dispose of all contaminated disposable items as hazardous waste.

Disposal Plan

As the specific hazards of this compound are unknown, all waste generated must be treated as hazardous.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled hazardous waste container. Do not dispose of it down the drain.

  • Labeling: Label waste containers as "Hazardous Waste" and list "this compound" as a constituent.

  • Disposal Procedure: Follow your institution's specific procedures for the disposal of uncharacterized chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.[13][14][15][16]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflow

The following diagram outlines the standard operational workflow for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Spill Containment weigh->spill exposure Exposure Response (Skin/Eyes/Inhalation) weigh->exposure experiment Conduct Experiment prepare_solution->experiment prepare_solution->spill prepare_solution->exposure decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate experiment->spill experiment->exposure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->dispose_waste medical Seek Medical Attention exposure->medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.